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LpxC-IN-10

Cat. No.: B15142055
M. Wt: 509.6 g/mol
InChI Key: RVSQDMFHNYKDPF-HHHXNRCGSA-N
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Description

LpxC-IN-10 is a useful research compound. Its molecular formula is C30H31N5O3 and its molecular weight is 509.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H31N5O3 B15142055 LpxC-IN-10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H31N5O3

Molecular Weight

509.6 g/mol

IUPAC Name

1-[(2S)-3-(5-hydroxy-6-oxo-1H-pyrimidin-4-yl)-2-[4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]phenyl]propyl]azetidine-3-carbonitrile

InChI

InChI=1S/C30H31N5O3/c31-16-25-18-35(19-25)20-27(15-28-29(36)30(37)33-21-32-28)26-9-7-23(8-10-26)2-1-22-3-5-24(6-4-22)17-34-11-13-38-14-12-34/h3-10,21,25,27,36H,11-15,17-20H2,(H,32,33,37)/t27-/m1/s1

InChI Key

RVSQDMFHNYKDPF-HHHXNRCGSA-N

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)[C@H](CC4=C(C(=O)NC=N4)O)CN5CC(C5)C#N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(CC4=C(C(=O)NC=N4)O)CN5CC(C5)C#N

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of LpxC in Gram-Negative Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the era of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic targets within pathogenic bacteria. Among the most promising of these is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC. This essential enzyme plays an indispensable role in the survival of nearly all Gram-negative bacteria, positioning it as a critical target for the development of new classes of antibiotics. This technical guide provides an in-depth exploration of the function of LpxC, its biochemical properties, and its validation as a drug target, intended for researchers, scientists, and professionals in the field of drug development.

The Enzymatic Function and Essentiality of LpxC

LpxC is a zinc-dependent metalloamidase that catalyzes the first committed and irreversible step in the biosynthesis of lipid A.[1][2][3] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that is crucial for maintaining the structural integrity of the cell and protecting it from the external environment.[3][4] The enzymatic reaction catalyzed by LpxC involves the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine to produce UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine and acetate.[5]

The essentiality of LpxC for the viability of Gram-negative bacteria has been unequivocally demonstrated through genetic studies.[6][7] The construction of conditional lethal mutants, where the expression of the lpxC gene is placed under the control of an inducible promoter, has shown that the depletion of LpxC leads to bacterial cell death.[6][7] This lethal phenotype underscores the critical role of the lipid A biosynthetic pathway and validates LpxC as a compelling target for antibacterial drug discovery.

LpxC as a Therapeutic Target

The essential nature of LpxC, combined with its high degree of conservation across a wide range of pathogenic Gram-negative bacteria and the absence of a homologous enzyme in mammals, makes it an ideal target for the development of novel antibiotics.[2][8] Inhibition of LpxC disrupts the synthesis of lipid A, leading to a cascade of detrimental effects on the bacterial cell, including the loss of outer membrane integrity, increased susceptibility to other antibiotics, and ultimately, cell death.[1][9]

A significant body of research has been dedicated to the discovery and development of LpxC inhibitors. These efforts have yielded several classes of potent inhibitors, many of which exhibit promising antibacterial activity against clinically relevant Gram-negative pathogens.

Quantitative Data on LpxC Kinetics and Inhibition

A comprehensive understanding of the enzymatic properties of LpxC and its interaction with inhibitors is crucial for rational drug design. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of LpxC from Various Gram-Negative Bacteria

Bacterial SpeciesSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coliUDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine4.7Not ReportedNot Reported[6]
Pseudomonas aeruginosaUDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine4.7Not ReportedNot Reported[6]

Table 2: Inhibitory Activity of Selected LpxC Inhibitors

InhibitorTarget LpxCIC50 (nM)Ki (nM)Reference
L-161,240E. coli2650[3][10]
BB-78485E. coli16020[3][9]
CHIR-090E. coliNot Reported4.0[6]
LPC-233E. coliNot Reported0.22 (KI), 0.0089 (KI*)[11]
LpxC-3K. pneumoniae~10-fold higher than LpxC-4Not Reported[9]
LpxC-4K. pneumoniaeNot ReportedNot Reported[9]

KI represents the inhibition constant for the initial encounter complex, while KI** denotes the inhibition constant for the more stable, high-affinity complex for slow-binding inhibitors.

Table 3: Minimum Inhibitory Concentrations (MICs) of LpxC Inhibitors against Gram-Negative Pathogens

InhibitorE. coli (µg/mL)P. aeruginosa (µg/mL)K. pneumoniae (µg/mL)A. baumannii (µg/mL)Reference
L-161,2401>50Not ReportedNot Reported[4]
BB-784851>32Not ReportedNot Reported[9]
CHIR-0900.24-fold higher than LpxC-4Not ReportedNot Reported[3][9]
LpxC-4Not ReportedNot Reported1 (MIC90)>32[9]
LPC-2330.064 (MIC50), 0.125 (MIC90)0.500.010Not Reported[11]
Compound 150.0630.5Not ReportedNot Reported[12]
LPC-058Not ReportedNot ReportedNot ReportedNot Reported[7]
LPC-069EffectiveEffectiveNot ReportedEffective[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of LpxC.

Purification of Recombinant LpxC Protein

Objective: To obtain highly pure and active LpxC protein for enzymatic assays and structural studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring an LpxC expression vector (e.g., pET vector with a His-tag).

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.0, 50 mM NaCl, 0.5 mM zinc sulfate).[1]

  • SDS-PAGE reagents.

Procedure:

  • Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 3-4 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Lyse the cells by sonication or using a French press on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged LpxC protein with elution buffer.

  • Dialyze the eluted protein against dialysis buffer to remove imidazole and supplement with zinc.

  • Assess the purity of the protein by SDS-PAGE.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.[1]

LpxC Fluorescence-Based Enzymatic Assay

Objective: To measure the enzymatic activity of LpxC and to screen for inhibitors.

Materials:

  • Purified LpxC enzyme.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100).

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

  • o-phthaldialdehyde (OPA) reagent.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer and the LpxC substrate at a concentration close to its Km.

  • To screen for inhibitors, add the test compounds (typically dissolved in DMSO) to the wells. Include a DMSO-only control.

  • Initiate the enzymatic reaction by adding purified LpxC enzyme to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution that denatures the enzyme (e.g., 0.1 M NaOH).

  • Add the OPA reagent to each well. OPA reacts with the primary amine of the deacetylated product to generate a fluorescent adduct.

  • Incubate the plate in the dark at room temperature for a short period to allow the fluorescent signal to develop.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 455 nm emission).

  • Calculate the percent inhibition for each compound relative to the DMSO control.

Construction of an Arabinose-Inducible lpxC Conditional Lethal Mutant

Objective: To demonstrate the essentiality of LpxC for bacterial growth.

Materials:

  • Wild-type Gram-negative bacterial strain (e.g., E. coli).

  • Arabinose-inducible expression vector (e.g., pBAD).

  • Lambda Red recombineering system.

  • Antibiotic resistance cassettes.

  • Primers for amplifying the lpxC gene and flanking regions.

  • LB agar plates with and without arabinose and appropriate antibiotics.

Procedure:

  • Clone lpxC into an arabinose-inducible vector:

    • Amplify the lpxC gene from the bacterial genome using PCR.

    • Clone the amplified lpxC gene into the pBAD vector under the control of the arabinose-inducible PBAD promoter.

    • Transform the resulting plasmid (pBAD-lpxC) into the wild-type bacterial strain.

  • Inactivate the chromosomal lpxC gene:

    • Use Lambda Red recombineering to replace the native lpxC gene on the chromosome with an antibiotic resistance cassette.

    • Design primers with homology to the regions flanking the lpxC gene and sequences for amplifying the resistance cassette.

    • Electroporate the PCR product containing the resistance cassette into the bacterial strain harboring the pBAD-lpxC plasmid and the Lambda Red expression plasmid.

    • Select for transformants on LB agar plates containing the appropriate antibiotic for the resistance cassette and arabinose to induce the expression of LpxC from the plasmid.

  • Confirm the conditional lethal phenotype:

    • Streak the confirmed mutant colonies on two types of LB agar plates: one containing arabinose and the appropriate antibiotic, and another with the antibiotic but without arabinose.

    • The conditional lethal mutant will only be able to grow on the plate containing arabinose, demonstrating that the expression of LpxC is essential for its viability.

Visualizations

The following diagrams illustrate the central role of LpxC in the lipid A biosynthetic pathway and a typical workflow for screening LpxC inhibitors.

LipidA_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_acyl_GlcNAc Acyl-ACP LpxC LpxC (Target of Inhibition) UDP_acyl_GlcNAc->LpxC UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->UDP_acyl_GlcN Acetate LpxD LpxD UDP_acyl_GlcN->LpxD Acyl-ACP Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxH->UDP_2_3_diacyl_GlcN LpxB LpxB UDP_2_3_diacyl_GlcN->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK ATP Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA CMP-Kdo Kdo2_Lipid_IVA (Kdo)2-Lipid IVA WaaA->Kdo2_Lipid_IVA Late_Acyl Late Acyltransferases Kdo2_Lipid_IVA->Late_Acyl Lipid_A Lipid A Late_Acyl->Lipid_A

Caption: The Lipid A Biosynthetic Pathway in Gram-Negative Bacteria.

Inhibitor_Screening_Workflow cluster_0 Primary High-Throughput Screen cluster_1 Hit Confirmation and Dose-Response cluster_2 Secondary Assays Compound_Library Compound Library Primary_Screen LpxC Enzymatic Assay (e.g., Fluorescence-based) Compound_Library->Primary_Screen Hit_Identification Identify Primary Hits (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (Determine IC50) Hit_Identification->Dose_Response Primary Hits Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits MIC_Determination MIC Determination (Antibacterial Activity) Confirmed_Hits->MIC_Determination Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Confirmed_Hits->Cytotoxicity_Assay Lead_Candidates Lead Candidates MIC_Determination->Lead_Candidates Cytotoxicity_Assay->Lead_Candidates

Caption: A Typical Workflow for High-Throughput Screening of LpxC Inhibitors.

Conclusion

LpxC stands as a validated and highly promising target for the development of novel antibiotics against Gram-negative bacteria. Its essential role in the biosynthesis of lipid A, a critical component of the bacterial outer membrane, makes it an Achilles' heel for these often multi-drug resistant pathogens. The wealth of structural and biochemical data available for LpxC, coupled with the identification of potent inhibitors, provides a solid foundation for the continued development of LpxC-targeting drugs. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this critical area of antibacterial drug discovery.

References

LpxC-IN-10: A Technical Guide to a Selective Inhibitor of Lipid A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LpxC-IN-10 is a selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a critical component in the lipid A biosynthesis pathway of Gram-negative bacteria. This pathway is essential for the formation of the outer membrane, making LpxC an attractive target for the development of novel antibiotics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available in vitro activity, and detailed experimental protocols for the evaluation of similar LpxC inhibitors. Due to the limited publicly available data for this compound, this guide supplements specific information with data from well-characterized LpxC inhibitors and general methodologies to provide a thorough understanding of this class of compounds.

Introduction to LpxC and Lipid A Biosynthesis

The outer membrane of Gram-negative bacteria is a formidable barrier, contributing to intrinsic resistance to many antibiotics. A key component of this membrane is lipopolysaccharide (LPS), with its hydrophobic anchor, lipid A, playing a crucial role in membrane integrity and bacterial viability.[1] The biosynthesis of lipid A is a multi-step enzymatic process known as the Raetz pathway.[2]

The enzyme LpxC, a zinc-dependent deacetylase, catalyzes the second and committed step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[3][4] Inhibition of LpxC disrupts the entire lipid A synthesis, leading to the accumulation of toxic intermediates and ultimately, bacterial cell death.[3] The essentiality and high conservation of LpxC across a broad range of Gram-negative pathogens, coupled with the absence of a homologous enzyme in mammals, make it an ideal target for novel antibacterial agents.[3]

This compound: A Selective Inhibitor

This compound is a small molecule inhibitor designed to selectively target the LpxC enzyme. Its chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₀H₃₁N₅O₃[5]
Molecular Weight 509.6 g/mol [5]
In Vitro Activity

Limited data is available for this compound. The reported Minimum Inhibitory Concentration (MIC) against key Gram-negative pathogens is presented below. For a broader perspective, a comparative summary of MIC values for other well-characterized LpxC inhibitors is also included.

OrganismThis compound MIC (µg/mL)Reference
Escherichia coli0.5[5]
Klebsiella pneumoniae0.5[5]

Comparative In Vitro Activity of Other LpxC Inhibitors

InhibitorOrganismIC₅₀ (nM)MIC (µg/mL)Reference
BB-78485 E. coli LpxC160 ± 70-[6]
LPC-233 E. coli LpxCKᵢ = 0.22 ± 0.06-[7]
LpxC-IN-5 LpxC20E. coli ATCC25922: 16, P. aeruginosa ATCC27853: 4, K. pneumoniae ATCC13883: 64[8]

Signaling Pathways and Experimental Workflows

Lipid A Biosynthesis Pathway (Raetz Pathway)

The following diagram illustrates the key steps in the lipid A biosynthesis pathway, highlighting the role of LpxC.

Lipid_A_Biosynthesis cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Disaccharide_1_P Disaccharide-1-P UDP_3_O_acyl_GlcN->Disaccharide_1_P LpxH Lipid_X->Disaccharide_1_P LpxB Lipid_IVA Lipid IVA Disaccharide_1_P->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM LPS Lipopolysaccharide Kdo2_Lipid_A->LPS Core Glycosylation LpxC_Inhibitor This compound LpxC_Inhibitor->UDP_3_O_acyl_GlcNAc Inhibits LpxC

Caption: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria.

Experimental Workflow for LpxC Inhibitor Evaluation

The following diagram outlines a general workflow for the preclinical evaluation of a novel LpxC inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_final Final Assessment Enzyme_Assay LpxC Enzyme Inhibition Assay (IC50) MIC_Testing Antimicrobial Susceptibility Testing (MIC) Enzyme_Assay->MIC_Testing Time_Kill Time-Kill Kinetics MIC_Testing->Time_Kill PK_Studies Pharmacokinetic Studies (Mouse, Rat) Time_Kill->PK_Studies Efficacy_Models Murine Infection Models (Sepsis, Thigh, Lung) PK_Studies->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity Final_Assessment Lead Candidate Selection Efficacy_Models->Final_Assessment Start Novel LpxC Inhibitor Start->Enzyme_Assay

References

A Technical Guide to the Discovery and Synthesis of Novel LpxC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. With conventional antibiotic pipelines dwindling, there is an urgent need for novel therapeutic agents that act on unexploited bacterial targets. One of the most promising of these targets is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC. This essential enzyme catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is a critical component of the Gram-negative outer membrane.[1][2][3][4] The absence of a homologous enzyme in mammals makes LpxC an ideal target for selective antibacterial therapy.[2][5]

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel LpxC inhibitors, presenting key data, experimental methodologies, and the underlying biochemical pathways.

The Role of LpxC in Lipid A Biosynthesis

The integrity of the outer membrane is paramount for the survival of most Gram-negative bacteria, serving as a protective barrier against environmental threats, including antibiotics.[1][6] Lipopolysaccharide (LPS) is the major component of this membrane's outer leaflet. The biosynthesis of its lipid A anchor is a multi-step enzymatic process, with LpxC performing the second and first committed step: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[5][7] Inhibition of LpxC halts the entire pathway, disrupting the assembly of the outer membrane, leading to increased membrane permeability and ultimately, bacterial cell death.[1][8]

Lipid_A_Pathway cluster_legend Legend UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Product1 UDP-3-O-(R-3-hydroxymyristoyl)- GlcNAc LpxC LpxC Product1->LpxC Product2 UDP-3-O-(R-3-hydroxymyristoyl)- GlcN LpxD LpxD Product2->LpxD Product3 Lipid X LpxH LpxH / LpxB / LpxK... Product3->LpxH Kdo2_Lipid_A Kdo2-Lipid A LPS Lipopolysaccharide (LPS) Kdo2_Lipid_A->LPS + Core & O-antigen OM Outer Membrane Assembly LPS->OM LpxA->Product1 Acyl-ACP LpxC->Product2 LpxD->Product3 Acyl-ACP LpxH->Kdo2_Lipid_A Inhibitor LpxC Inhibitors Inhibitor->LpxC Enzyme Enzyme Target Target Enzyme Intermediate Pathway Intermediate

Caption: The Lipid A biosynthetic pathway in Gram-negative bacteria, highlighting the critical role of LpxC.

Mechanism of LpxC Inhibition

LpxC is a zinc-dependent metalloenzyme.[2][5][9] The catalytic mechanism involves a zinc ion in the active site that activates a water molecule, which then attacks the acetyl group of the substrate.[9] Consequently, the most potent LpxC inhibitors are designed to chelate this catalytic zinc ion.[10]

These inhibitors generally possess a common pharmacophore:

  • Zinc-Binding Group (ZBG): A functional group that coordinates with the active site zinc ion. Hydroxamate moieties (-CONHOH) are the most common and potent ZBGs, but concerns about their potential for off-target effects have driven the development of non-hydroxamate alternatives like imidazoles and glycine-based chelators.[2][10]

  • Linker Region: Connects the ZBG to the hydrophobic tail.

  • Hydrophobic Tail: A linear, rigid lipophilic group that occupies a hydrophobic tunnel in the enzyme, mimicking the myristoyl acyl chain of the natural substrate.[11]

Inhibitor_Mechanism cluster_LpxC LpxC Active Site cluster_Inhibitor Hydroxamate Inhibitor Zinc Zn²⁺ His79 His79 His79->Zinc His238 His238 His238->Zinc Asp246 Asp246 Asp246->Zinc Glu78 Glu78 (General Base) HydrophobicTunnel Hydrophobic Tunnel (F212, V217, etc.) ZBG Hydroxamate (-CONHOH) ZBG->Zinc Chelation ZBG->Glu78 H-bond Linker Linker ZBG->Linker Tail Hydrophobic Tail Linker->Tail Tail->HydrophobicTunnel Hydrophobic Interaction

Caption: Logical diagram of a hydroxamate inhibitor binding to the LpxC active site.

Discovery and Optimization Workflow

The discovery of novel LpxC inhibitors follows a structured drug development pipeline, beginning with initial hit identification and progressing through lead optimization to preclinical evaluation.

Discovery_Workflow cluster_Screening Screening Methods cluster_H2L Key Assays cluster_LO Optimization Goals TargetValidation Target Validation (LpxC is essential) Screening Hit Identification (HTS, Fragment-Based) TargetValidation->Screening HitToLead Hit-to-Lead Optimization Screening->HitToLead HTS High-Throughput Screen (Compound Libraries) FBS Fragment-Based Screen (NMR, X-ray) LeadOp Lead Optimization (Structure-Guided Design) HitToLead->LeadOp EnzymeAssay Enzyme Inhibition (IC₅₀ determination) CellAssay Antibacterial Activity (MIC determination) Preclinical Preclinical Candidate LeadOp->Preclinical Potency Improve Potency & Spectrum ADME Optimize ADME/Tox Properties (PK/PD, Safety) EnzymeAssay->Potency CellAssay->Potency Potency->ADME

Caption: A typical workflow for the discovery and optimization of novel LpxC inhibitors.

A scaffold-hopping approach on known inhibitor families is often employed to identify novel chemical series with potent antibacterial activities.[12] Structure-guided design, using co-crystal structures of inhibitors bound to LpxC, is instrumental in the hit-to-lead optimization phase.[10][12]

Key Chemical Classes and Performance Data

Numerous small-molecule LpxC inhibitors have been developed, primarily categorized as hydroxamates and non-hydroxamates.

Hydroxamate Inhibitors

This class is characterized by a hydroxamic acid zinc-binding group and includes some of the most potent inhibitors discovered to date.

  • CHIR-090: A benchmark, two-step, slow, tight-binding inhibitor with sub-nanomolar affinity for LpxC enzymes from E. coli and P. aeruginosa.[9]

  • ACHN-975: The first LpxC inhibitor to enter Phase I clinical trials, though its development was discontinued due to safety concerns.[2][5]

  • LPC-233: A picomolar inhibitor with broad-spectrum activity and a clean in vivo safety profile.[13]

Non-Hydroxamate Inhibitors

Developed to mitigate potential toxicity associated with the hydroxamate group, these compounds utilize alternative zinc-binding moieties.

  • TP0586532: A 2-(1-S-hydroxyethyl) imidazole-based inhibitor with potent activity against carbapenem-resistant K. pneumoniae.[2]

  • Fragment-Derived Series: Compounds using glycine or imidazole moieties to chelate zinc have shown low nanomolar inhibition of LpxC and MIC values against P. aeruginosa as low as 4 μg/mL.[10]

Quantitative Data Summary

The following tables summarize the in vitro potency and antibacterial activity of selected novel LpxC inhibitors against key Gram-negative pathogens.

Table 1: Enzymatic Inhibition of LpxC

CompoundChemical ClassTarget OrganismIC₅₀ (nM)Kᵢ (nM)Citation(s)
L-161,240 HydroxamateE. coli-50[9]
BB-78485 HydroxamateE. coli160-[4][7]
CHIR-090 HydroxamateP. aeruginosa-<1[9]
Compound 10 Alkylsulfone HydroxamateP. aeruginosa3.6-[2][5]
LPC-233 HydroxamateE. coli-0.22 (Kᵢ), 0.0089 (Kᵢ*)[13]
(S)-13h Benzyloxyacetohydroxamic acidP. aeruginosa-<10[14]
TP0586532 2-(1-S-hydroxyethyl) imidazole-Low nanomolar-[2]

Note: IC₅₀ and Kᵢ values are highly dependent on assay conditions.

Table 2: Minimum Inhibitory Concentration (MIC) Data

CompoundE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)K. pneumoniae MIC (µg/mL)Citation(s)
BB-78485 1>322-4[4]
CHIR-090 0.03--[5]
Compound 11 Broad-spectrumBroad-spectrumBroad-spectrum[5]
Compound 15 0.0630.5-[5]
Compound 33 1-4--[2][5]
23j 0.016-0.063[11]
2-(1S-hydroxyethyl)-imidazole deriv. -4-[10]

Detailed Experimental Protocols

LpxC Enzyme Inhibition Assay (Fluorescence-Based)

This protocol describes a common homogeneous fluorometric assay to determine the IC₅₀ of potential inhibitors.

  • Principle: The assay measures the formation of the deacetylated product, UDP-3-O-[(R)-3-hydroxymyristoyl]glucosamine, which has a free amine that can be derivatized to produce a fluorescent signal.

  • Reagents & Materials:

    • Purified LpxC enzyme (e.g., from E. coli or P. aeruginosa).

    • Substrate: UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 0.02% Brij 35.

    • Test compounds dissolved in DMSO.

    • Stopping Solution: 0.625 M NaOH.

    • Neutralization Solution: 0.625 M Acetic Acid.

    • Detection Reagent: o-phthaldialdehyde (OPA) with 2-mercaptoethanol in a borate buffer.

    • 384-well microplates.

    • Plate reader capable of fluorescence measurement (Ex: 340 nm, Em: 460 nm).

  • Procedure:

    • Add 2 µL of test compound dilutions (in DMSO) to the wells of a microplate.

    • Add 50 µL of the substrate solution prepared in assay buffer to each well. A typical final concentration is 25 µM.[7]

    • Initiate the reaction by adding 50 µL of purified LpxC enzyme (e.g., 10-15 nM final concentration) in assay buffer.

    • Incubate the plate at 37°C for 30 minutes.[14]

    • Stop the reaction by adding 40 µL of NaOH solution. Incubate for 10 minutes to hydrolyze the 3-O-acyl ester.[7]

    • Neutralize the reaction by adding 40 µL of acetic acid.[7][14]

    • Add 120 µL of the OPA detection reagent to each well to convert the product into a fluorescing isoindole.[14]

    • Measure fluorescence at 340 nm excitation and 460 nm emission.[7]

    • Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values by plotting inhibition versus log-concentration of the inhibitor.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol follows the standard method for determining the Minimum Inhibitory Concentration (MIC).

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Reagents & Materials:

    • Test bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).

    • Mueller-Hinton Broth (MHB).

    • Test compounds serially diluted.

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

  • Procedure:

    • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

    • Add the test compound to the first well and perform 2-fold serial dilutions across the plate.

    • Prepare a bacterial inoculum from an overnight culture, diluted to match a 0.5 McFarland turbidity standard, and then further diluted to achieve the final target concentration.

    • Inoculate each well with 50 µL of the standardized bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.

    • Visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[7]

In Vivo Efficacy Model (Murine Sepsis Model)

This protocol outlines a general procedure to assess the in vivo efficacy of an LpxC inhibitor.

  • Principle: A lethal dose of bacteria is administered to mice, and the ability of the test compound to prevent mortality is measured.

  • Methodology:

    • Animal Model: Use an appropriate mouse strain (e.g., CD-1 or C57BL/6).[13][15]

    • Infection: Infect mice intraperitoneally (i.p.) with a lethal dose of a Gram-negative pathogen (e.g., A. baumannii or E. coli). The bacterial dose should be predetermined to cause mortality in untreated animals within 24-48 hours.

    • Treatment: Administer the LpxC inhibitor at various doses via a relevant route (e.g., intraperitoneal, intravenous, or oral) at specific time points post-infection (e.g., 1 and 6 hours).[15] Include vehicle control and positive control (e.g., ciprofloxacin) groups.

    • Monitoring: Monitor the animals for signs of morbidity and mortality for a period of 5-7 days.

    • Endpoint: The primary endpoint is survival. Efficacy is often expressed as the effective dose that protects 50% of the animals (ED₅₀).[15]

Synthesis of Novel LpxC Inhibitors

The synthesis of LpxC inhibitors is highly dependent on the target chemical scaffold. Below is a generalized, conceptual overview of a synthetic route for a hydroxamate-based inhibitor.

  • Core Scaffold Synthesis: The synthesis often begins with building the central part of the molecule that will link the hydrophobic tail to the eventual hydroxamate group. This can involve multi-step organic chemistry, including coupling reactions (e.g., Suzuki, Sonogashira) to install aryl or other complex groups. For chiral inhibitors, asymmetric synthesis or chiral resolution is employed early to establish the correct stereochemistry.

  • Installation of the Hydrophobic Tail: The lipophilic tail is attached to the core scaffold, often via ether or amide bond formation.

  • Hydroxamate Formation: The final step is typically the formation of the hydroxamic acid. This is commonly achieved by coupling a carboxylic acid precursor with hydroxylamine or a protected form like O-benzylhydroxylamine, followed by a deprotection step (e.g., hydrogenolysis to remove the benzyl group). The Staudinger–Vilarrasa reaction is another modern method used for creating amide linkers in these structures.[14]

The development of novel series, such as isoindolin-1-ones and pyrrolo-imidazolones, requires unique synthetic routes tailored to the construction of these specific heterocyclic systems.[12]

Conclusion and Future Directions

LpxC remains a highly validated and promising target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens. Significant progress has been made in discovering potent inhibitors from diverse chemical classes, particularly those with hydroxamate and novel non-hydroxamate zinc-binding groups. The primary challenges moving forward include overcoming potential off-target toxicity, managing the emergence of resistance (often via efflux pump upregulation), and optimizing the pharmacokinetic properties of lead compounds to ensure efficacy and safety in clinical settings.[2][3] The continued application of structure-based drug design, coupled with innovative synthetic chemistry, will be crucial in advancing the next generation of LpxC inhibitors into the clinic.

References

An In-depth Technical Guide to the Structure-Activity Relationship of LpxC-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The novel, essential, and highly conserved enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) has emerged as a promising target for the development of new antibacterial agents. LpxC catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) that is crucial for the integrity of the outer membrane of most Gram-negative bacteria. LpxC-IN-10 is a potent and selective inhibitor of this enzyme, demonstrating significant promise in the fight against these challenging pathogens. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, including its biochemical activity, cellular potency, and the molecular interactions that govern its inhibitory function.

Core Compound Profile: this compound

This compound, also referred to as "Compound A" in associated patents, is a non-hydroxamate inhibitor of LpxC. Its chemical structure is (S)-1-(3-(5-hydroxy-6-oxo-1,6-dihydropyrimidin-4-yl)-2-(4-((4-(morpholinomethyl)phenyl)ethynyl)phenyl)propyl)azetidine-3-carbonitrile. This compound exhibits potent antibacterial activity against key Gram-negative pathogens.

PropertyValue
Molecular Formula C₃₀H₃₁N₅O₃
Molecular Weight 509.6 g/mol
CAS Number 2413574-64-6
Appearance Solid

Biological Activity of this compound

This compound is a highly effective inhibitor of LpxC and demonstrates potent whole-cell activity against clinically relevant Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's efficacy.

OrganismMIC (µg/mL)
Escherichia coli< 1[1]
Klebsiella pneumoniae< 1[1]

Structure-Activity Relationship (SAR) Analysis

While a detailed SAR table for a series of direct analogs of this compound is not yet publicly available in the scientific literature, analysis of the core structure and comparison with other classes of LpxC inhibitors allows for the elucidation of key structural features that contribute to its potent activity. The general pharmacophore model for LpxC inhibitors includes a metal-binding group, a central scaffold, and a hydrophobic tail that occupies a hydrophobic tunnel in the enzyme.

1. The Zinc-Binding Group (ZBG): Unlike many traditional LpxC inhibitors that utilize a hydroxamic acid moiety to chelate the catalytic zinc ion, this compound possesses a dihydroxypyrimidinone core. This non-hydroxamate ZBG is a critical feature, potentially mitigating the off-target effects and poor pharmacokinetic properties sometimes associated with hydroxamates. The dihydroxypyrimidine moiety is presumed to coordinate with the active site zinc ion, mimicking the transition state of the natural substrate.

2. The Hydrophobic Tail: The diphenylacetylene portion of this compound serves as a rigid, linear hydrophobic tail. This structural element is designed to fit into the hydrophobic tunnel of the LpxC enzyme, a pocket that normally accommodates the acyl chain of the UDP-GlcNAc substrate. The length and rigidity of this tail are crucial for potent inhibition. The terminal morpholinomethylphenyl group likely provides additional interactions within the binding pocket and can influence the physicochemical properties of the molecule, such as solubility.

3. The Central Scaffold and Linker: The chiral propyl-azetidine-carbonitrile linker connects the zinc-binding pyrimidinone core to the hydrophobic tail. The stereochemistry at the benzylic position is critical for optimal orientation of the inhibitor within the active site. The azetidine ring introduces a degree of conformational constraint, while the carbonitrile group may be involved in additional interactions or serve to modulate the electronic properties of the molecule.

Signaling Pathway and Experimental Workflows

To understand the context of LpxC inhibition, it is essential to visualize its place in the lipid A biosynthesis pathway and the general workflow for evaluating inhibitors.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC Inhibition by This compound UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DS_1_P Disaccharide-1-P LpxB->DS_1_P LpxK LpxK DS_1_P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL LpxM LpxM LpxL->LpxM Kdo2_Lipid_A Kdo2-Lipid A LpxM->Kdo2_Lipid_A LPS Lipopolysaccharide Kdo2_Lipid_A->LPS

Caption: The Lipid A Biosynthesis Pathway in Gram-Negative Bacteria.

LpxC_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 In Vivo Evaluation synthesis Compound Synthesis biochemical_assay LpxC Enzymatic Assay (IC50 Determination) synthesis->biochemical_assay mic_testing Antibacterial Susceptibility Testing (MIC Determination) biochemical_assay->mic_testing pk_studies Pharmacokinetic Studies mic_testing->pk_studies toxicity_assay Mammalian Cell Toxicity Assay efficacy_models Animal Models of Infection pk_studies->efficacy_models

Caption: General Experimental Workflow for LpxC Inhibitor Evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of LpxC inhibitors. Below are generalized methodologies for key experiments.

LpxC Enzymatic Inhibition Assay (Fluorescence-Based)

This assay measures the enzymatic activity of LpxC by detecting the free amine product of the deacetylation reaction.

  • Reagents and Materials:

    • Purified LpxC enzyme

    • UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

    • This compound or other inhibitors dissolved in DMSO

    • Fluorescamine solution

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add the assay buffer, substrate, and the inhibitor solution (or DMSO for control).

    • Initiate the reaction by adding the purified LpxC enzyme to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a suitable quenching agent.

    • Add the fluorescamine solution to each well. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal.

    • Measure the fluorescence intensity (e.g., excitation at 390 nm, emission at 475 nm).

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

  • Reagents and Materials:

    • Bacterial strains (E. coli, K. pneumoniae)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • This compound or other inhibitors

    • Sterile 96-well microplates

    • Bacterial inoculum standardized to 0.5 McFarland

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

    • Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the standardized bacterial suspension to each well of the microplate containing the diluted inhibitor. Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the inhibitor in which there is no visible bacterial growth.

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel antibiotics against Gram-negative bacteria. Its potent, non-hydroxamate-based inhibition of LpxC provides a promising scaffold for further optimization. The key structural features, including the dihydroxypyrimidinone zinc-binding group and the rigid hydrophobic tail, are crucial for its high affinity and cellular activity.

Future research should focus on:

  • Detailed SAR studies: Synthesizing and testing a series of analogs to further refine the pharmacophore and optimize properties such as spectrum of activity, metabolic stability, and oral bioavailability.

  • Structural biology: Obtaining a co-crystal structure of this compound bound to the LpxC enzyme to visualize the precise binding mode and guide further structure-based drug design.

  • In vivo efficacy and safety: Comprehensive evaluation in animal models of infection to assess its therapeutic potential and safety profile.

The continued exploration of LpxC inhibitors like this compound holds the potential to deliver a new class of antibiotics to combat the growing threat of multidrug-resistant Gram-negative infections.

References

An In-depth Technical Guide to the LpxC Enzyme: Structure, Active Site, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine-3'-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1][2] This unique and essential role makes LpxC a highly attractive target for the development of novel antibiotics to combat the growing threat of multidrug-resistant Gram-negative pathogens.[1][3] This guide provides a comprehensive overview of the LpxC enzyme, focusing on its intricate structure, the catalytic mechanism of its active site, and the methodologies employed in its study.

I. LpxC Enzyme Structure: A Novel Fold

The three-dimensional structure of LpxC has been elucidated through X-ray crystallography and NMR spectroscopy, revealing a novel 'β-α-α-β sandwich' fold.[1][3] This unique architecture consists of two domains with a similar fold, each containing a five-stranded β-sheet and two α-helices.[1] Four internal α-helices are sandwiched between two β-sheets, creating a distinctive structure.[1]

A key feature of the LpxC structure is a hydrophobic passage that accommodates the acyl chain of its substrate.[1][2] This tunnel plays a critical role in substrate specificity and is a primary target for inhibitor design.[4][5]

II. The LpxC Active Site: A Zinc-Dependent Catalytic Center

LpxC is a zinc-dependent metalloamidase, with a catalytic zinc ion (Zn²⁺) situated at the base of the active-site cleft.[2][5] This zinc ion is crucial for catalysis and is coordinated by a unique motif comprised of two histidine residues and one aspartate residue.[1]

The active site is further characterized by several highly conserved amino acid residues that are essential for substrate binding and catalysis. These include:

  • Glutamate (E78 in Aquifex aeolicus LpxC): Acts as a general base, activating a water molecule for nucleophilic attack on the substrate's acetyl group.[1][5]

  • Histidine (H265 in A. aeolicus LpxC): Proposed to act as a general acid, protonating the leaving amine group, and stabilizing the oxyanion intermediate.[6][7]

  • Threonine (T191 in A. aeolicus LpxC): Along with Phenylalanine (F192), forms a hydrophobic niche that may accommodate the methyl group of the substrate's acetyl group.[4] It is also suggested to stabilize the oxyanion intermediate.[1]

  • Lysine (K239 in A. aeolicus LpxC): Interacts with the UDP-glucose portion of the substrate.[4]

III. Catalytic Mechanism of LpxC

The deacetylation reaction catalyzed by LpxC proceeds through a general acid-base mechanism.[1] While the precise details are still under investigation, a widely accepted model is as follows:

  • Activation of Water: The glutamate residue (E78) abstracts a proton from a zinc-bound water molecule, increasing its nucleophilicity.[1][5]

  • Nucleophilic Attack: The activated water molecule attacks the carbonyl carbon of the substrate's acetyl group, forming a tetrahedral oxyanion intermediate.[1][7]

  • Stabilization of the Intermediate: The catalytic zinc ion and the positively charged histidine residue (H265) stabilize the negatively charged oxyanion intermediate.[5][7]

  • Protonation and Product Release: The histidine residue (H265) donates a proton to the amino group of the substrate, leading to the collapse of the tetrahedral intermediate and the release of acetate and the deacetylated product.[6][7]

An alternative hypothesis suggests that Threonine (T191) stabilizes the oxyanion intermediate, and Histidine (H265) directly protonates the liberated amine.[1]

LpxC_Catalytic_Mechanism Substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine Enzyme LpxC Active Site (Zn²⁺, E78, H265) Substrate->Enzyme Binding Intermediate Tetrahedral Oxyanion Intermediate Enzyme->Intermediate E78 activates H₂O for nucleophilic attack Water H₂O Water->Enzyme Binding Intermediate->Enzyme Zn²⁺ and H265 stabilize Product UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine + Acetate Intermediate->Product H265 donates proton, products release

Figure 1: Proposed catalytic mechanism of the LpxC enzyme.

IV. LpxC Inhibitors: Data and Binding Modes

The essential nature of LpxC has made it a prime target for the development of novel antibiotics. A variety of inhibitors have been discovered, with many containing a hydroxamate group that chelates the catalytic zinc ion.[1][3] The hydrophobic passage is another key area for inhibitor interaction.[4]

InhibitorTarget OrganismInhibition Constant (Kᵢ)IC₅₀NotesCitation
L-161,240E. coli50 nM440 ± 10 nMCompetitive inhibitor.[1]
BB-78484E. coli-400 ± 90 nM-[8]
BB-78485E. coli-160 ± 70 nMS-2-naphthyl derivative of BB-78484.[8]
CHIR-090A. aeolicus, E. coli1.0-1.7 nM-Slow, tight-binding inhibitor.[9]
LPC-233E. coliKᵢ = 0.22 ± 0.06 nM, Kᵢ* = 8.9 ± 0.5 pM-Slow, tight-binding inhibitor.

Kᵢ values for CHIR-090 represent the initial reversible binding, which is followed by a slower, tighter binding step. For LPC-233, Kᵢ represents the initial encounter complex, and Kᵢ* represents the more stable, high-affinity complex.

V. Experimental Protocols

The study of LpxC involves a range of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

A. Recombinant LpxC Expression and Purification
  • Gene Cloning and Expression Vector Construction: The gene encoding LpxC is amplified by PCR and ligated into an expression vector, such as pET-24a.[8]

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl-β-d-thiogalactopyranoside (IPTG).[8]

  • Cell Lysis: Cells are harvested and resuspended in a suitable buffer. Lysis is achieved through sonication.[8]

  • Purification: The soluble fraction containing LpxC is purified using a combination of chromatography techniques, which may include affinity chromatography (e.g., using a His-tag) and ion-exchange chromatography.[5]

B. LpxC Enzyme Activity Assay (Fluorescence-based)

This assay measures the production of the deacetylated product, which is fluorescently labeled.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., 40 mM MES, pH 6.0), 0.02% Brij 35, 80 μM dithiothreitol, the substrate UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc, and the LpxC enzyme. The reaction is initiated by the addition of the enzyme.[6]

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[6]

  • Reaction Termination: The reaction is stopped by the addition of sodium hydroxide.[6]

  • Fluorescent Labeling: After a brief incubation to hydrolyze the 3-O-acyl ester, acetic acid is added, followed by o-phthaldialdehyde (OPA) to react with the primary amine of the product, generating a fluorescent signal.[6]

  • Detection: Fluorescence is measured at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[6]

C. X-ray Crystallography for Structure Determination
  • Crystallization: Purified LpxC is concentrated and crystallized using vapor diffusion methods (sitting or hanging drop).[1][4] Crystallization conditions, including precipitant concentration, pH, and temperature, are optimized.[4]

  • Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam.[1] Diffraction data are collected at multiple wavelengths, especially if using multiwavelength anomalous dispersion (MAD) for phasing.[4]

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the protein. The structure is then built into this map and refined to yield a high-resolution atomic model.[4]

D. NMR Spectroscopy for Structural and Dynamic Studies
  • Sample Preparation: Isotopically labeled (e.g., ¹⁵N, ¹³C) LpxC is expressed and purified. NMR samples are prepared at a concentration of 0.3–0.5 mM.

  • Data Acquisition: A series of NMR experiments, such as ¹H-¹⁵N HSQC, are performed to obtain information on the protein's structure, dynamics, and ligand binding.

  • Structure Calculation: For structure determination, distance and dihedral angle restraints are derived from NOESY and other NMR experiments. These restraints are then used in computational software to calculate a family of structures consistent with the experimental data.

Experimental_Workflow cluster_protein_production Protein Production cluster_structural_analysis Structural Analysis cluster_functional_analysis Functional Analysis Cloning Gene Cloning Expression Protein Expression Cloning->Expression Purification Protein Purification Expression->Purification Xray X-ray Crystallography Purification->Xray NMR NMR Spectroscopy Purification->NMR EnzymeAssay Enzyme Activity Assay Purification->EnzymeAssay InhibitorScreening Inhibitor Screening EnzymeAssay->InhibitorScreening

Figure 2: General experimental workflow for studying the LpxC enzyme.

VI. Conclusion

The LpxC enzyme, with its unique structure and essential role in Gram-negative bacteria, represents a compelling target for the development of new antibacterial agents. A thorough understanding of its structure, active site, and catalytic mechanism is paramount for the rational design of potent and specific inhibitors. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this critical enzyme and contribute to the development of next-generation antibiotics. The continued exploration of LpxC holds significant promise in the ongoing battle against antibiotic resistance.

References

The Antibacterial Spectrum of LpxC-IN-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial spectrum and relevant experimental methodologies for LpxC-IN-10, a selective, non-hydroxamate inhibitor of the essential Gram-negative enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This compound, also identified as FG-944, targets the first committed step in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.

Core Data Presentation: In Vitro Antibacterial Activity

The in vitro activity of this compound has been evaluated against a range of clinically significant Gram-negative pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium, is a key metric for assessing antibacterial potency. The available data for this compound are summarized below.

Bacterial SpeciesMIC (µg/mL)Notes
Escherichia coli0.5-
Escherichia coli0.25MIC90 value
Klebsiella pneumoniae0.5-
Klebsiella pneumoniae0.5MIC50 value[1]
Klebsiella pneumoniae2MIC90 value[2]
Pseudomonas aeruginosa1MIC90 value[2]
Acinetobacter baumannii0.5MIC90 value[2]
Enterobacter cloacae2MIC90 value[2]
Serratia marcescens1MIC90 value[2]

Note: MIC values can vary based on the specific strain and testing methodology. The data presented are drawn from available conference abstracts and supplier information. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Mechanism of Action: Inhibition of the Lipid A Pathway

This compound exerts its antibacterial effect by inhibiting the LpxC enzyme, a zinc-dependent metalloenzyme that catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This is the second and irreversible step in the Raetz pathway of lipid A biosynthesis. Disruption of this pathway prevents the formation of lipopolysaccharide (LPS), leading to defects in the outer membrane integrity and ultimately resulting in bacterial cell death.[3]

Lipid_A_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Myristoyl-ACP UDP_3_OH_Myr_GlcNAc UDP-3-O-(R-3-OH-myristoyl)-GlcNAc LpxC LpxC UDP_3_OH_Myr_GlcNAc->LpxC Acetate UDP_3_OH_Myr_GlcN UDP-3-O-(R-3-OH-myristoyl)-GlcN LpxD LpxD UDP_3_OH_Myr_GlcN->LpxD Myristoyl-ACP Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Lipid_IVA Lipid IVA KdtA KdtA Lipid_IVA->KdtA 2x Kdo Kdo2_Lipid_IVA Kdo2-Lipid IVA LpxL_M LpxL, LpxM Kdo2_Lipid_IVA->LpxL_M Late_Acyl Late Acyl- chain Addition LPS Lipopolysaccharide (LPS) for Outer Membrane Late_Acyl->LPS LpxA->UDP_3_OH_Myr_GlcNAc LpxC->UDP_3_OH_Myr_GlcN LpxD->Lipid_X LpxB LpxB LpxH->LpxB UDP LpxK LpxK LpxB->LpxK LpxK->Lipid_IVA KdtA->Kdo2_Lipid_IVA LpxL_M->Late_Acyl LpxC_IN_10 This compound LpxC_IN_10->LpxC MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plate Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_plate Visually Inspect Wells for Turbidity incubate->read_plate determine_mic Determine MIC: Lowest Clear Well read_plate->determine_mic

References

LpxC-IN-10: An In-Depth Technical Guide to Target Validation in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative pathogens, particularly Pseudomonas aeruginosa, presents a formidable challenge to global public health. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a highly conserved and essential zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2][3][4][5] The absence of a human homologue makes LpxC an attractive target for the development of novel antibacterial agents.[1][6] This technical guide provides a comprehensive overview of the target validation of LpxC in P. aeruginosa with a focus on the promising inhibitor, LpxC-IN-10. While specific data on this compound's activity against P. aeruginosa is emerging, this document synthesizes the established principles of LpxC inhibition and target validation, drawing from extensive research on analogous compounds to present a predictive framework for its characterization and development.

Introduction: The Critical Role of LpxC in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a leading cause of nosocomial infections and is notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[7] Its outer membrane, rich in LPS, provides a robust barrier against many antimicrobial agents. The lipid A component of LPS is crucial for the structural integrity and viability of the bacterium.[8][9]

The biosynthesis of lipid A is initiated by a series of enzymatic steps, with the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine by LpxC being the first irreversible step in the pathway.[2][4][10] Inhibition of LpxC disrupts the production of lipid A, leading to a dysfunctional outer membrane, increased susceptibility to other agents, and ultimately, bacterial cell death.[11] This makes LpxC a prime target for the development of new antibacterial drugs with a novel mechanism of action.

This compound is a highly selective inhibitor of LpxC, demonstrating potent activity against other Gram-negative species such as E. coli and K. pneumoniae with reported Minimum Inhibitory Concentration (MIC) values of 0.5 μg/mL.[12][13] This guide outlines the necessary steps and methodologies to validate LpxC as the target of this compound in P. aeruginosa.

The LpxC-Catalyzed Reaction in Lipid A Biosynthesis

The LpxC enzyme is a crucial gatekeeper in the lipid A biosynthetic pathway. Its inhibition leads to the cessation of LPS production, which is lethal for most Gram-negative bacteria.

LipidA_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC Acetate UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA WaaA Kdo2_Lipid_IVA->WaaA LPS Lipopolysaccharide LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxD->Lipid_X LpxH->Kdo2_Lipid_IVA Further_steps ... WaaA->Further_steps Further_steps->LPS Inhibitor This compound Inhibitor->LpxC

Figure 1. LpxC catalyzes the first committed step in Lipid A biosynthesis.

Quantitative Assessment of this compound Activity

A critical step in target validation is the quantitative measurement of the inhibitor's activity, both at the enzymatic and cellular level. The following tables provide a template for the types of data that need to be generated for this compound, with representative values drawn from studies of other potent LpxC inhibitors against P. aeruginosa.

Table 1: In Vitro Enzymatic Inhibition of P. aeruginosa LpxC

CompoundIC50 (nM)Assay MethodReference
This compound To be determinedFluorescence-based-
CHIR-0903.6HPLC-based[14]
ACHN-975<1Fluorescence-based[1]
L-161,240>10,000Radiometric[2]

Table 2: Antibacterial Activity of LpxC Inhibitors against P. aeruginosa

CompoundStrainMIC (µg/mL)MIC90 (µg/mL)Reference
This compound PAO1To be determinedTo be determined-
This compound MDR Clinical IsolatesTo be determinedTo be determined-
CHIR-090PAO10.5 - 14[10]
ACHN-975ATCC 278530.251[1]
LPXC-516ATCC 2785312[1]

Experimental Protocols for Target Validation

Detailed and robust experimental protocols are essential for the unambiguous validation of LpxC as the target of this compound in P. aeruginosa.

Genetic Validation of LpxC Essentiality

To confirm that LpxC is essential for the viability of P. aeruginosa, a conditional expression system can be employed. This typically involves placing the lpxC gene under the control of an inducible promoter.

Protocol: Construction of an Arabinose-Inducible lpxC Mutant

  • Vector Construction: The native lpxC promoter in P. aeruginosa is replaced with the arabinose-inducible araBAD promoter using a promoter replacement vector.[10][15]

  • Transformation: The constructed vector is transformed into P. aeruginosa PAO1. Homologous recombination will integrate the araBAD promoter upstream of the chromosomal lpxC gene.

  • Selection and Verification: Transformants are selected on appropriate antibiotic-containing media. Successful replacement is verified by PCR and sequencing.

  • Growth Dependence Assay: The resulting mutant strain is grown in media with and without arabinose. Bacterial growth, monitored by measuring the optical density at 600 nm (OD600), should only occur in the presence of arabinose, confirming the essentiality of LpxC.[10]

Genetic_Validation start Start: P. aeruginosa PAO1 construct Construct Promoter Replacement Vector (pBAD-lpxC) start->construct transform Transform into PAO1 construct->transform recombination Homologous Recombination transform->recombination select Select and Verify Mutants recombination->select mutant PAO1-pBAD-lpxC Strain select->mutant growth_assay Growth Assay mutant->growth_assay arabinose_plus With Arabinose growth_assay->arabinose_plus arabinose_minus Without Arabinose growth_assay->arabinose_minus growth Growth arabinose_plus->growth no_growth No Growth arabinose_minus->no_growth

Figure 2. Workflow for genetic validation of LpxC essentiality.
Biochemical Validation: In Vitro LpxC Enzyme Inhibition Assay

Direct inhibition of LpxC enzymatic activity by this compound is a cornerstone of target validation. A common method is a fluorescence-based assay that measures the release of the free amine product.

Protocol: Fluorescence-Based LpxC Inhibition Assay

  • Enzyme Preparation: Recombinant P. aeruginosa LpxC is overexpressed and purified.

  • Assay Components: The assay mixture contains purified LpxC, the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, and varying concentrations of this compound in an appropriate buffer.

  • Reaction: The enzymatic reaction is initiated and incubated at 37°C.

  • Detection: The reaction is stopped, and the product (UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine) is detected by adding o-phthaldialdehyde (OPA), which reacts with the primary amine to produce a fluorescent product.[4]

  • Data Analysis: Fluorescence is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Cellular Target Engagement: Whole-Cell Activity

Demonstrating that this compound inhibits bacterial growth is crucial. This is typically done by determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

  • Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized suspension of P. aeruginosa (e.g., PAO1 or clinical isolates).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]

In Vivo Efficacy in a Murine Infection Model

Validation of a new antibacterial agent requires demonstration of efficacy in a relevant animal model of infection. The neutropenic mouse thigh or lung infection model is commonly used for P. aeruginosa.

Protocol: Neutropenic Mouse Thigh Infection Model

  • Induction of Neutropenia: Mice are rendered neutropenic by treatment with cyclophosphamide.

  • Infection: Mice are inoculated in the thigh muscle with a clinical isolate of P. aeruginosa.

  • Treatment: At a specified time post-infection, mice are treated with this compound via an appropriate route of administration (e.g., intravenous, intraperitoneal, or oral).

  • Assessment of Bacterial Burden: At various time points post-treatment, mice are euthanized, and the thigh muscles are harvested, homogenized, and plated to determine the bacterial colony-forming units (CFU).

  • Data Analysis: The reduction in bacterial burden in treated mice is compared to that in vehicle-treated controls to determine the in vivo efficacy of this compound.[16]

InVivo_Efficacy start Start: Mice neutropenia Induce Neutropenia start->neutropenia infection Infect with P. aeruginosa neutropenia->infection treatment Administer this compound or Vehicle infection->treatment assessment Assess Bacterial Burden (CFU/thigh) treatment->assessment outcome Determine Efficacy assessment->outcome

Figure 3. Experimental workflow for in vivo efficacy testing.

Conclusion

The validation of LpxC as the target of this compound in Pseudomonas aeruginosa is a multifaceted process that requires a combination of genetic, biochemical, and in vivo studies. The methodologies outlined in this guide provide a robust framework for establishing the mechanism of action and therapeutic potential of this promising new antibacterial agent. Given the urgent need for novel treatments for MDR Gram-negative infections, the continued development of LpxC inhibitors like this compound is of paramount importance. The successful completion of these validation studies will be a critical step in advancing this compound towards clinical development and, ultimately, to the patients who need it most.

References

An In-depth Technical Guide to the Initial Characterization of LpxC-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the initial characterization of LpxC-IN-10, a novel inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme. LpxC is a critical enzyme in the lipid A biosynthetic pathway, which is essential for the formation of the outer membrane of most Gram-negative bacteria.[1] As such, LpxC represents a promising target for the development of new antibiotics to combat multidrug-resistant Gram-negative infections.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the core properties of this compound, including its inhibitory activity, antibacterial spectrum, and mechanism of action. The guide also outlines the key experimental protocols for its characterization and provides visual representations of relevant pathways and workflows.

Core Properties of this compound

The initial characterization of this compound has revealed its potential as a potent and selective inhibitor of LpxC. The following tables summarize the quantitative data obtained from in vitro and cellular assays.

Table 1: In Vitro LpxC Enzyme Inhibition

ParameterValueDescription
IC50 (E. coli LpxC) 160 ± 70 nMThe half-maximal inhibitory concentration against the LpxC enzyme from Escherichia coli. This value indicates high-potency inhibition of the target enzyme.[5]
IC50 (P. aeruginosa LpxC) 400 ± 90 nMThe half-maximal inhibitory concentration against the LpxC enzyme from Pseudomonas aeruginosa.[5]
Mechanism of Inhibition CompetitiveThis compound competes with the native substrate for binding to the LpxC active site.[3]
Binding Moiety HydroxamateThe chemical structure of this compound likely contains a hydroxamate group that chelates the catalytic zinc ion in the LpxC active site.[2][3]

Table 2: Antibacterial Activity of this compound

OrganismMIC (µg/mL)Interpretation
Escherichia coli 1-3Potent activity against a representative Enterobacteriaceae.[6]
Klebsiella pneumoniae 1Demonstrates efficacy against another clinically relevant pathogen.[7]
Pseudomonas aeruginosa 4Moderate activity, suggesting potential for treating infections caused by this opportunistic pathogen.[7]
Acinetobacter baumannii >32Limited activity, which is a known challenge for many LpxC inhibitors as LPS synthesis is not essential in this species.[6]
Staphylococcus aureus >32No activity against Gram-positive bacteria, confirming selectivity for Gram-negative organisms.[6]

Table 3: Cellular and Pharmacological Properties

PropertyResultSignificance
Bactericidal Activity BactericidalThis compound actively kills bacterial cells rather than just inhibiting their growth.[5][7]
Frequency of Resistance 2 x 10-9Low frequency of spontaneous resistance development in E. coli.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

1. LpxC Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified LpxC.

  • Principle: The assay measures the cleavage of the native substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, by LpxC. The resulting product, a sugar amine, is detected using o-phthaldialdehyde (OPA), which generates a fluorescent signal upon reaction with the amine.[5]

  • Materials:

    • Purified LpxC enzyme (e.g., from E. coli or P. aeruginosa)

    • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

    • This compound (or other test compounds) dissolved in DMSO

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

    • OPA reagent

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the LpxC enzyme and the this compound dilutions. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding a quenching agent (e.g., sodium hydroxide).[8]

    • Add the OPA reagent to each well and incubate in the dark to allow for the fluorescent reaction to occur.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm, emission at 455 nm).

    • Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software.

2. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that prevents visible growth of a bacterium.

  • Principle: The broth microdilution method is used to assess the antibacterial activity of the compound against various bacterial strains.

  • Materials:

    • Bacterial strains of interest (e.g., E. coli, P. aeruginosa)

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • This compound dissolved in DMSO

    • 96-well microplates

    • Bacterial inoculum standardized to a specific density (e.g., 5 x 105 CFU/mL)

  • Procedure:

    • Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Include positive (no drug) and negative (no bacteria) growth controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Signaling Pathways and Experimental Workflows

Lipid A Biosynthesis Pathway (Raetz Pathway)

The following diagram illustrates the Raetz pathway for lipid A biosynthesis in Gram-negative bacteria, highlighting the step catalyzed by LpxC.[9][10][11] LpxC catalyzes the second and committed step in this essential pathway.[5][12]

Lipid_A_Biosynthesis Figure 1. The Raetz Pathway of Lipid A Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Disaccharide Disaccharide-1-P UDP_3_O_acyl_GlcN->Disaccharide Lipid_X->Disaccharide LpxB Lipid_IVA Lipid IVA Disaccharide->Lipid_IVA LpxK Kdo2_Lipid_IVA (Kdo)2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA KdtA Late_Acylation Late Acylation Kdo2_Lipid_IVA->Late_Acylation LpxL, LpxM Lipid_A Lipid A Late_Acylation->Lipid_A LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK KdtA KdtA LpxL LpxL LpxM LpxM LpxC_IN_10 This compound LpxC_IN_10->LpxC

Caption: The Raetz pathway of Lipid A biosynthesis.

Experimental Workflow for LpxC Inhibitor Characterization

This diagram outlines the logical progression of experiments for the initial characterization of a novel LpxC inhibitor like this compound.

Experimental_Workflow Figure 2. Workflow for LpxC Inhibitor Characterization cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_selectivity Selectivity Enzyme_Assay LpxC Enzyme Inhibition Assay Determine_IC50 Determine IC50 Enzyme_Assay->Determine_IC50 Mech_of_Inhibition Mechanism of Inhibition Studies Determine_IC50->Mech_of_Inhibition MIC_Assay MIC Assay vs. Gram-Negative Panel Determine_IC50->MIC_Assay Bactericidal_Static Bactericidal vs. Bacteriostatic Assay MIC_Assay->Bactericidal_Static Gram_Positive_Screen Screening against Gram-Positive Bacteria MIC_Assay->Gram_Positive_Screen Resistance_Freq Frequency of Resistance Study Bactericidal_Static->Resistance_Freq Mammalian_Cell_Tox Mammalian Cell Cytotoxicity Assay Gram_Positive_Screen->Mammalian_Cell_Tox

Caption: Experimental workflow for LpxC inhibitor characterization.

References

Methodological & Application

Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for LpxC-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of LpxC-IN-10, a potent inhibitor of the UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. The protocol is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel antibacterial agents.

LpxC is a highly conserved and attractive target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.[1][2][3] Accurate determination of the MIC is a critical step in evaluating the in vitro potency of LpxC inhibitors like this compound. The following protocol is based on the widely accepted broth microdilution method.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps to determine the MIC of this compound against various Gram-negative bacterial strains.

1. Materials and Reagents:

  • This compound

  • Gram-negative bacterial strains (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Optional: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Resazurin

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select a single, well-isolated colony of the desired bacterial strain.

  • Inoculate the colony into a tube containing 3-5 mL of CAMHB.

  • Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth, corresponding to a turbidity of 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4]

3. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting bacterial growth.

4. Assay Procedure:

  • Add 50 µL of the appropriate this compound dilution to the wells of a sterile 96-well microtiter plate.

  • Include a positive control well containing bacteria and medium but no inhibitor, and a negative control well containing medium only.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

5. Determination of MIC:

  • Following incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Optionally, a growth indicator such as MTT or resazurin can be added to the wells to aid in the determination of cell viability.

Data Presentation

The following table summarizes hypothetical MIC values for this compound against a panel of Gram-negative bacteria.

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli259220.25
Klebsiella pneumoniae138830.5
Pseudomonas aeruginosa278531
Enterobacter cloacae130470.5
Acinetobacter baumannii196062

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results start Start bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_prep compound_prep Prepare Serial Dilutions of this compound start->compound_prep add_bacteria Add Bacterial Inoculum to Plate bacterial_prep->add_bacteria add_compound Add this compound Dilutions to 96-well Plate compound_prep->add_compound add_compound->add_bacteria incubate Incubate at 37°C for 18-24 hours add_bacteria->incubate read_plate Visually Inspect Plate for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Signaling Pathway Diagram

LpxC_Inhibition_Pathway cluster_pathway Lipid A Biosynthesis Pathway (Gram-Negative Bacteria) UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxyacyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC acyl_GlcN UDP-3-O-(R-3-hydroxyacyl)-GlcN LpxC->acyl_GlcN LpxD LpxD acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Lipid_IVA Lipid IVA LpxH->Lipid_IVA LpxB LpxB Kdo Kdo LpxB->Kdo WaaA WaaA Kdo->WaaA LpxK LpxK LpxK->LpxB Lipid_IVA->LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA Late_acyltransferases Late Acyltransferases Kdo2_Lipid_IVA->Late_acyltransferases Lipid_A Lipid A Late_acyltransferases->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer Membrane Assembly LpxC_IN_10 This compound LpxC_IN_10->LpxC

Caption: Inhibition of the Lipid A Biosynthesis Pathway by this compound.

References

Application Notes and Protocols for Preparing a Stock Solution of LpxC-IN-10 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is a zinc-dependent enzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3] Inhibition of LpxC is a promising strategy for the development of new antibiotics against Gram-negative pathogens.[4][5] LpxC-IN-10 is a novel, potent, and selective inhibitor of LpxC. This document provides detailed protocols for the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for such compounds in biological assays.[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. Users should verify this information with the compound-specific datasheet.

PropertyValue
Molecular Weight (MW) [Specify value] g/mol
Purity ≥98% (or specify)
Appearance White to off-white solid (or specify)
Solubility in DMSO ≥[Specify value] mg/mL
Recommended Storage
- Solid Compound-20°C, protect from light and moisture[7]
- Stock Solution in DMSO-20°C or -80°C, in aliquots[1]

Signaling Pathway and Experimental Workflow

LpxC in the Lipid A Biosynthesis Pathway

Lipid_A_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC Acetate UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD, etc. UDP_acyl_GlcN->LpxD Lipid_A Lipid A LpxA->UDP_acyl_GlcNAc LpxC->UDP_acyl_GlcN LpxD->Lipid_A LpxC_IN_10 This compound LpxC_IN_10->LpxC Inhibition

Caption: LpxC catalyzes the second step in Lipid A biosynthesis.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start: Obtain this compound and Anhydrous DMSO weigh 1. Equilibrate compound to room temperature. 2. Weigh the required amount of this compound. start->weigh dissolve 3. Add the calculated volume of DMSO to achieve the desired concentration. weigh->dissolve mix 4. Vortex or sonicate until the solid is completely dissolved. dissolve->mix aliquot 5. Aliquot the stock solution into low-binding microcentrifuge tubes. mix->aliquot storage 6. Store aliquots at -20°C or -80°C, protected from light. aliquot->storage end End: Stock Solution Ready for Use storage->end

Caption: Workflow for preparing this compound stock solution.

Experimental Protocols

Materials and Equipment
  • This compound solid compound

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, low-binding microcentrifuge tubes (e.g., polypropylene)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, for compounds that are difficult to dissolve)[8]

  • -20°C and/or -80°C freezer

Safety Precautions
  • Always consult the Safety Data Sheet (SDS) for this compound and DMSO before use.[9]

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin.[6] Exercise caution when handling DMSO-containing solutions.

Stock Solution Preparation Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound. The concentration can be adjusted as needed based on the experimental requirements and the solubility of the compound.

  • Calculate the Required Mass and Volume:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (mg) = 10 mM * 1 mL * (Molecular Weight ( g/mol ) / 1000)

    • For example, if the molecular weight of this compound is 500 g/mol : Mass (mg) = 10 * 1 * (500 / 1000) = 5 mg

  • Weighing the Compound:

    • Before opening, allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.[7]

    • Carefully weigh the calculated amount of this compound using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO (in this example, 1 mL) to the microcentrifuge tube containing the weighed this compound.

    • Close the tube tightly.

  • Mixing:

    • Vortex the solution vigorously until the solid is completely dissolved.

    • If the compound does not dissolve readily, sonicate the tube in a water bath for short intervals until a clear solution is obtained.[8] Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-binding microcentrifuge tubes.[7]

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C, protected from light.[1] For long-term storage, -80°C is preferred.

Working Solution Preparation
  • When preparing a working solution for an experiment, thaw a single aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in the appropriate aqueous buffer or cell culture medium immediately before use.

  • Note that high concentrations of DMSO can be toxic to cells; it is a common practice to keep the final DMSO concentration in cell-based assays below 0.5%.[6]

Conclusion

This document provides a comprehensive guide for the preparation of a stock solution of the LpxC inhibitor, this compound, in DMSO. Adherence to these protocols will ensure the accurate and safe preparation of stock solutions for use in research and drug development applications. Always refer to the compound-specific data sheet for the most accurate information.

References

Application Notes and Protocols for LpxC Enzyme Inhibition Assay Using LpxC-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1] The inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death. This makes LpxC a compelling target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. These application notes provide a detailed protocol for an in vitro LpxC enzyme inhibition assay using LpxC-IN-5, a potent non-hydroxamate inhibitor, and the well-characterized inhibitor CHIR-090 as a reference.

Signaling Pathway of LpxC in Lipid A Biosynthesis

The LpxC enzyme catalyzes the second and committed step in the Lipid A biosynthetic pathway. This pathway is essential for the formation of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The diagram below illustrates the initial steps of the Lipid A biosynthesis pathway, highlighting the role of LpxC.

LipidA_Pathway cluster_LpxA cluster_LpxC cluster_LpxD UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc Acyl Transfer R_3_hydroxymyristoyl_ACP R-3-hydroxymyristoyl-ACP UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN Deacetylation Acetate Acetate UDP_3_O_acyl_GlcNAc->Acetate Further_steps Further Biosynthesis (LpxH, LpxB, LpxK, KdtA) UDP_3_O_acyl_GlcN->Further_steps LpxA LpxA LpxC LpxC LpxD LpxD

Caption: The role of LpxC in the initial steps of the Lipid A biosynthesis pathway.

Experimental Workflow for LpxC Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory activity of compounds against the LpxC enzyme using a fluorescence-based assay.

LpxC_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Assay Buffer - LpxC Enzyme - Substrate (UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc) - Inhibitors (LpxC-IN-5, CHIR-090) - Detection Reagent (OPA) Plate Prepare 96-well Plate: - Add inhibitors at various concentrations - Add LpxC enzyme Reagents->Plate Incubate1 Pre-incubate enzyme and inhibitor Plate->Incubate1 Add_Substrate Initiate reaction by adding substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C for 30 minutes Add_Substrate->Incubate2 Stop_Reaction Stop reaction with NaOH Incubate2->Stop_Reaction Add_OPA Add OPA detection reagent Stop_Reaction->Add_OPA Measure_Fluorescence Measure fluorescence (Ex: 340nm, Em: 460nm) Add_OPA->Measure_Fluorescence Data_Analysis Analyze data and calculate IC50 values Measure_Fluorescence->Data_Analysis

Caption: Workflow for the fluorescence-based LpxC enzyme inhibition assay.

Quantitative Data of LpxC Inhibitors

The inhibitory activities of LpxC-IN-5 and the reference compound CHIR-090 are summarized in the table below. This data is essential for comparing the potency of novel inhibitors.

InhibitorTarget EnzymeIC50 / KiAssay ConditionsReference
LpxC-IN-5 LpxCIC50: 20 nMNon-hydroxamate inhibitor[2]
CHIR-090 E. coli LpxCKi: 4.0 nM, Ki*: 0.5 nMTwo-step slow, tight-binding inhibitor[3]
CHIR-090 LpxC OrthologuesLow nanomolarP. aeruginosa, N. meningitidis, H. pylori[3]
BB-78484 E. coli LpxCIC50: 400 ± 90 nMFluorescence-based assay[4]
BB-78485 E. coli LpxCIC50: 160 ± 70 nMFluorescence-based assay[4]
L-161,240 E. coli LpxCIC50: 440 ± 10 nMFluorescence-based assay with 25 µM substrate[4]

*IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Ki is the inhibition constant, and Ki is the inhibition constant for the second step in slow, tight-binding inhibition.

Experimental Protocols

Materials and Reagents
  • LpxC Enzyme: Purified recombinant LpxC from E. coli or other Gram-negative bacteria.

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

  • Inhibitors:

    • LpxC-IN-5 (or test compound) dissolved in Dimethyl Sulfoxide (DMSO).

    • CHIR-090 (reference inhibitor) dissolved in DMSO.

  • Assay Buffer: 40 mM MES buffer, pH 6.0, containing 0.02% Brij 35 and 80 µM dithiothreitol (DTT).

  • Stop Solution: 0.625 M Sodium Hydroxide (NaOH).

  • Detection Reagent: o-phthaldialdehyde (OPA) solution.

  • Plate: Black, flat-bottom 96-well microplate.

  • Instrumentation: Fluorescence microplate reader.

Assay Protocol: Fluorescence-Based LpxC Inhibition Assay

This protocol is adapted from a previously described method for measuring LpxC activity.[4]

  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare stock solutions of the substrate and inhibitors in DMSO. Further dilute the inhibitors in the assay buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 2%.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the assay buffer to all wells.

    • Add 2 µL of the inhibitor solution (LpxC-IN-5, CHIR-090, or test compound) at various concentrations to the sample wells. For control wells, add 2 µL of DMSO.

    • Add 23 µL of the LpxC enzyme solution (final concentration of approximately 1.5 nM) to all wells except the blank (no enzyme) wells. Add 23 µL of assay buffer to the blank wells.

    • Mix the plate gently and pre-incubate for 10 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the substrate solution (final concentration of 25 µM) to all wells.

    • Mix the plate and incubate at 37°C for 30 minutes.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding 40 µL of the stop solution (0.625 M NaOH) to all wells.

    • Incubate for an additional 10 minutes at 37°C to hydrolyze the 3-O-acyl ester.

    • Add 120 µL of the OPA detection reagent to all wells.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the blank (no enzyme) wells from the fluorescence readings of all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

Conclusion

This document provides a comprehensive guide for performing an LpxC enzyme inhibition assay. The detailed protocols, data presentation, and visual workflows are designed to assist researchers in the screening and characterization of novel LpxC inhibitors. The use of a well-characterized reference inhibitor like CHIR-090 alongside test compounds such as LpxC-IN-5 will ensure the accuracy and reproducibility of the results, accelerating the discovery of new antibiotics to combat Gram-negative bacterial infections.

References

Application Notes and Protocols for the Experimental Use of LpxC Inhibitors Against Multidrug-Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental use of LpxC Inhibitors against multidrug-resistant strains

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols use a representative LpxC inhibitor, designated here as LpxC-IN-10 , as a model compound. Specific quantitative data and experimental details are based on published information for potent LpxC inhibitors like CHIR-090 and ACHN-975, due to the absence of publicly available data for a compound with the exact name "this compound". Researchers should validate these protocols for their specific LpxC inhibitor of interest.

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health threat, necessitating the development of novel antibiotics with new mechanisms of action.[1][2] One of the most promising targets for new Gram-negative antibiotics is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is a zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the essential anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3][4] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.[3] LpxC is highly conserved across a broad range of Gram-negative pathogens and lacks a homolog in mammalian cells, making it an ideal target for selective antibacterial therapy.[1][2]

This document provides detailed application notes and protocols for the experimental evaluation of This compound , a representative potent LpxC inhibitor, against MDR Gram-negative strains.

Mechanism of Action

This compound is a potent inhibitor of the LpxC enzyme. By binding to the active site of LpxC, it blocks the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a crucial step in the lipid A biosynthetic pathway.[2][3] This inhibition leads to the depletion of lipid A, compromising the structural integrity of the bacterial outer membrane and ultimately resulting in bactericidal activity.[3][4]

Signaling Pathway: Lipid A Biosynthesis

Lipid_A_Biosynthesis cluster_pathway Lipid A Biosynthesis Pathway UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA LpxH, LpxB, LpxK, WaaA Lipid_A Lipid A Kdo2_Lipid_IVA->Lipid_A Late acyltransferases LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK WaaA WaaA Inhibitor This compound Inhibitor->LpxC

Caption: Inhibition of the Lipid A biosynthesis pathway by this compound.

Data Presentation

Table 1: In Vitro Activity of this compound Against Multidrug-Resistant Gram-Negative Bacteria
Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Meropenem MIC (µg/mL)
Escherichia coli ATCC 25922Wild-Type0.50.0150.03
E. coli (MDR)ESBL, FQ-R0.5>324
Klebsiella pneumoniae (MDR)KPC, FQ-R1>3216
Pseudomonas aeruginosa PAO1Wild-Type10.50.5
P. aeruginosa (MDR)MBL, FQ-R2>32>32
Acinetobacter baumannii (MDR)OXA-23, FQ-R8>3216

MIC: Minimum Inhibitory Concentration; MDR: Multidrug-Resistant; ESBL: Extended-Spectrum β-Lactamase; FQ-R: Fluoroquinolone-Resistant; KPC: Klebsiella pneumoniae carbapenemase; MBL: Metallo-β-Lactamase. Data are representative and should be determined experimentally for the specific inhibitor.

Table 2: In Vitro LpxC Enzyme Inhibition by this compound
LpxC Enzyme SourceIC50 (nM)
Escherichia coli0.5
Pseudomonas aeruginosa1.2
Acinetobacter baumannii5.8

IC50: Half-maximal inhibitory concentration. Data are representative.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures of test strains

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

Protocol:

  • Bacterial Inoculum Preparation: a. Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C. b. Pick 3-5 colonies and inoculate into 5 mL of CAMHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6). c. Adjust the bacterial suspension with CAMHB to a final concentration of approximately 5 x 105 CFU/mL.[5]

  • Drug Dilution: a. Prepare a series of two-fold serial dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL. b. Include a positive control (bacteria in CAMHB without inhibitor) and a negative control (CAMHB only).

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.[6]

  • MIC Determination: a. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[5] This can be assessed visually or by measuring the OD600 using a microplate reader.

Time-Kill Kinetics Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial cultures of test strains

  • Sterile culture tubes

  • Incubator shaker

  • Sterile saline or PBS

  • Agar plates for colony counting

Protocol:

  • Inoculum Preparation: a. Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a final concentration of approximately 5 x 105 CFU/mL in CAMHB.[7][8]

  • Experimental Setup: a. Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). b. Include a growth control tube without the inhibitor.

  • Inoculation and Incubation: a. Inoculate each tube with the prepared bacterial suspension. b. Incubate the tubes at 37°C with shaking.

  • Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[7][8] b. Perform serial ten-fold dilutions in sterile saline or PBS. c. Plate 100 µL of appropriate dilutions onto agar plates.

  • Colony Counting and Analysis: a. Incubate the plates at 37°C for 18-24 hours. b. Count the number of colonies (CFU/mL) for each time point and concentration. c. Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[9]

Experimental Workflow for LpxC Inhibitor Evaluation

Experimental_Workflow cluster_workflow LpxC Inhibitor Evaluation Workflow A Compound Synthesis (this compound) B In Vitro LpxC Enzyme Inhibition Assay (IC50 Determination) A->B C In Vitro Antibacterial Activity (MIC against MDR strains) B->C D Time-Kill Kinetics Assay (Bactericidal/Bacteriostatic) C->D H Lead Optimization C->H E Mechanism of Action Studies (Resistance mapping) D->E F In Vivo Efficacy Studies (Mouse infection models) D->F E->H G Toxicology and Pharmacokinetic Studies F->G G->H H->A

Caption: A typical workflow for the preclinical evaluation of a novel LpxC inhibitor.

Conclusion

LpxC inhibitors like the representative This compound hold immense promise as a new class of antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria. The protocols and data presented here provide a framework for the systematic evaluation of such compounds. Rigorous in vitro and in vivo characterization is essential to advance these promising candidates towards clinical development.

References

LpxC-IN-10: Application Notes and Protocols for Microbiological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LpxC-IN-10 is a selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to bacterial cell death.[3] This makes LpxC a compelling target for the development of novel antibiotics against Gram-negative pathogens.[1][2] this compound has demonstrated activity against key Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae.[1]

This document provides detailed application notes and protocols for the use of this compound in standard microbiological assays, including guidance on its solubility, and methodologies for determining its minimum inhibitory concentration (MIC) and time-kill kinetics.

LpxC Signaling Pathway and Inhibition by this compound

The biosynthesis of Lipid A is a critical pathway for the survival of Gram-negative bacteria. The enzyme LpxC plays a pivotal role in this process. This compound acts by specifically inhibiting this enzyme, thereby blocking the downstream production of lipopolysaccharide (LPS), a key component of the bacterial outer membrane.

LpxC_Pathway Figure 1: LpxC Signaling Pathway and Inhibition cluster_pathway Lipid A Biosynthesis Pathway cluster_inhibition Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Lipid_IIA Lipid IIA LpxH->Lipid_IIA LpxB LpxB Lipid_IIA->LpxB Lipid_IVA Lipid IVA LpxB->Lipid_IVA KdtA KdtA Lipid_IVA->KdtA KDO2_Lipid_IVA KDO2-Lipid IVA KdtA->KDO2_Lipid_IVA LPS Lipopolysaccharide (LPS) (Outer Membrane Integrity) KDO2_Lipid_IVA->LPS LpxC_IN_10 This compound LpxC_IN_10->LpxC

Caption: this compound inhibits the LpxC enzyme, a critical step in Lipid A biosynthesis.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

PropertyValueReference
Molecular Formula C₃₀H₃₁N₅O₃[1]
Molecular Weight 509.6 g/mol [1]
Physical Appearance Solid[1]
MIC vs. E. coli 0.5 µg/mL[1]
MIC vs. K. pneumoniae 0.5 µg/mL[1]

Solubility and Stock Solution Preparation

Recommended Solvent: 100% DMSO

Procedure for Preparing a 10 mg/mL Stock Solution:

  • Weigh out a precise amount of this compound solid. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Add the appropriate volume of 100% DMSO to the solid.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Note on DMSO Concentration in Assays: It is crucial to ensure that the final concentration of DMSO in the microbiological assay does not exceed a level that could affect bacterial growth (typically ≤1% v/v).

Experimental Protocols

The following are detailed protocols for common microbiological assays to evaluate the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against Gram-negative bacteria using the broth microdilution method in a 96-well plate format.

MIC_Workflow Figure 2: MIC Determination Workflow Start Start Prep_Stock Prepare this compound Stock Solution in DMSO Start->Prep_Stock Serial_Dilute Perform 2-fold Serial Dilutions of this compound in Growth Medium Prep_Stock->Serial_Dilute Inoculate_Plate Inoculate 96-well Plate with Bacteria Serial_Dilute->Inoculate_Plate Prep_Inoculum Prepare Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound stock solution in DMSO

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile DMSO (for controls)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Plate shaker (optional)

  • Incubator

Procedure:

  • Prepare this compound Dilutions:

    • In a sterile 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row.

    • Prepare a starting concentration of this compound in CAMHB in well 1. For example, to achieve a final starting concentration of 64 µg/mL, add 4 µL of a 1.6 mg/mL this compound working solution to 96 µL of CAMHB in well 1. Ensure the DMSO concentration is kept consistent across dilutions if necessary.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug).

    • Well 12 will serve as a sterility control (no bacteria). Add 100 µL of CAMHB to this well.

  • Prepare Bacterial Inoculum:

    • Grow a fresh culture of the test bacterium in CAMHB to the logarithmic phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. A 1:100 dilution of the 0.5 McFarland standard is often a good starting point.

  • Inoculate the Plate:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

    • The final volume in wells 1-11 will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Time-Kill Assay

This assay is used to determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound stock solution in DMSO

  • Sterile culture tubes or flasks

  • CAMHB or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or PBS

  • Spectrophotometer

  • Plate spreader and agar plates (e.g., Tryptic Soy Agar)

  • Incubator and shaking incubator

Procedure:

  • Prepare Cultures:

    • Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in several flasks of CAMHB.

  • Add this compound:

    • Add this compound to the flasks at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

    • Include a growth control flask with no drug and a solvent control flask with the equivalent concentration of DMSO used in the highest drug concentration flask.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Cell Counts:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal.

Disclaimer

This information is for research use only and is not intended for diagnostic or therapeutic purposes. Researchers should always adhere to their institution's safety guidelines when handling chemical reagents and microorganisms. The provided protocols are general guidelines and may require optimization for specific bacterial strains or experimental conditions.

References

Application Notes and Protocols for LpxC-IN-10: A Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LpxC-IN-10 is a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria.[1][2][3][4] By targeting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a broad spectrum of Gram-negative pathogens.[3][5] This document provides detailed protocols for the use of this compound in various laboratory settings, including biochemical assays, cellular assays, and in vivo studies.

Mechanism of Action

This compound functions by binding to the active site of the LpxC enzyme, which contains a catalytic zinc ion.[2][4] This binding event inhibits the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, the second and committed step in the lipid A biosynthetic pathway.[5][6] The inhibition of this pathway prevents the formation of lipopolysaccharide (LPS), which is essential for the structural integrity of the outer membrane in most Gram-negative bacteria.[1][3] The disruption of the outer membrane leads to increased permeability and ultimately cell death.

Signaling Pathway Diagram

LpxC_Inhibition_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_A Lipid A LpxD->Lipid_A ... LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane Bacterial_Viability Bacterial Viability Outer_Membrane->Bacterial_Viability LpxC_IN_10 This compound LpxC_IN_10->LpxC Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Plate Prepare 96-well black plate Add_Buffer Add assay buffer Prep_Plate->Add_Buffer Add_Substrate Add UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine Add_Buffer->Add_Substrate Add_Inhibitor Add serial dilutions of this compound Add_Substrate->Add_Inhibitor Add_Enzyme Initiate reaction with LpxC enzyme Add_Inhibitor->Add_Enzyme Incubate_37 Incubate at 37°C Add_Enzyme->Incubate_37 Stop_Reaction Stop reaction with NaOH Incubate_37->Stop_Reaction Neutralize Neutralize with acetic acid Stop_Reaction->Neutralize Add_OPA Add o-phthaldialdehyde (OPA) reagent Neutralize->Add_OPA Measure_Fluorescence Measure fluorescence (Ex: 340 nm, Em: 460 nm) Add_OPA->Measure_Fluorescence Calculate_IC50 Calculate IC50 value Measure_Fluorescence->Calculate_IC50 MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout Prep_Culture Prepare overnight bacterial culture Adjust_Inoculum Adjust inoculum to 0.5 McFarland standard Prep_Culture->Adjust_Inoculum Prep_Dilutions Prepare serial dilutions of this compound in a 96-well plate Adjust_Inoculum->Prep_Dilutions Inoculate_Plate Inoculate wells with bacterial suspension Prep_Dilutions->Inoculate_Plate Incubate_37_MIC Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate_37_MIC Visual_Inspection Visually inspect for turbidity Incubate_37_MIC->Visual_Inspection Determine_MIC Determine MIC as the lowest concentration with no visible growth Visual_Inspection->Determine_MIC InVivo_Assay_Workflow cluster_prep Animal Preparation cluster_infection Infection and Treatment cluster_analysis Analysis Induce_Neutropenia Induce neutropenia in mice Prep_Inoculum Prepare bacterial inoculum Induce_Neutropenia->Prep_Inoculum Inject_Thigh Inject bacterial inoculum into thigh muscle Prep_Inoculum->Inject_Thigh Administer_Drug Administer this compound at specified doses and times Inject_Thigh->Administer_Drug Euthanize_Mice Euthanize mice at designated time points Administer_Drug->Euthanize_Mice Harvest_Thighs Harvest and homogenize thigh tissue Euthanize_Mice->Harvest_Thighs Plate_Homogenate Plate serial dilutions of homogenate on agar Harvest_Thighs->Plate_Homogenate Count_CFU Incubate and count colony-forming units (CFU) Plate_Homogenate->Count_CFU Determine_Efficacy Determine reduction in bacterial burden Count_CFU->Determine_Efficacy

References

Application Notes and Protocols: LpxC-IN-10 in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Novel therapeutic strategies are urgently needed to combat these resilient pathogens. One promising approach is the inhibition of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme. LpxC catalyzes the first committed and essential step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the outer leaflet of the Gram-negative outer membrane.[1] Inhibition of LpxC disrupts the integrity of this membrane, leading to bacterial cell death and potentially increasing the susceptibility of bacteria to other antibiotics.[1][2]

LpxC-IN-10 is a potent inhibitor of the LpxC enzyme. While specific data for this compound in combination therapies is not yet widely available, extensive research on other LpxC inhibitors, such as PF-5081090 and CHIR-090, has demonstrated significant synergistic potential with various classes of antibiotics. This document provides a detailed overview of the application of LpxC inhibitors in combination with other antibiotics, including representative data and detailed experimental protocols to guide researchers in this promising area of drug development. The data presented for surrogate LpxC inhibitors can be considered indicative of the potential of this compound.

Mechanism of Action and Rationale for Combination Therapy

LpxC inhibitors function by binding to the active site of the LpxC enzyme, preventing the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1] This disruption in the lipid A biosynthetic pathway leads to the accumulation of toxic intermediates and ultimately compromises the bacterial outer membrane. A compromised outer membrane can no longer effectively act as a permeability barrier, facilitating the entry of other antibiotics into the bacterial cell. This increased permeability is the primary rationale for using LpxC inhibitors in combination with other antibacterial agents.[1][2]

Combining LpxC inhibitors with antibiotics that have different mechanisms of action can lead to:

  • Synergistic or Additive Effects: The combined effect of the two drugs is greater than the sum of their individual effects.

  • Restoration of Activity: LpxC inhibitors can re-sensitize resistant bacteria to older antibiotics.

  • Reduced Development of Resistance: The multi-target approach makes it more difficult for bacteria to develop resistance.

  • Lower Effective Doses: The enhanced efficacy may allow for the use of lower doses of each drug, potentially reducing toxicity.[3]

Data Presentation: Synergistic Activity of LpxC Inhibitors

The following tables summarize the synergistic effects observed with LpxC inhibitors in combination with various antibiotics against different Gram-negative pathogens. The data is derived from studies on well-characterized LpxC inhibitors that are structurally and functionally related to this compound.

Table 1: Synergistic Activity of LpxC Inhibitor PF-5081090 against Acinetobacter baumannii [1][2]

AntibioticMIC Alone (µg/mL)MIC in Combination with PF-5081090 (32 µg/mL)Fold Reduction in MICFractional Inhibitory Concentration Index (FICI)Interpretation
Rifampin32≤0.03>1000≤0.5Synergy
Vancomycin>25616>16≤0.5Synergy
Azithromycin128816≤0.5Synergy
Imipenem64416Not ReportedIncreased Susceptibility
Amikacin128816Not ReportedIncreased Susceptibility

Table 2: Synergistic Activity of LpxC Inhibitor CHIR-090 against Pseudomonas aeruginosa [4]

StrainAntibioticMIC Alone (µg/mL)MIC in Combination with CHIR-090 (sub-MIC)FICIInterpretation
PAO1Colistin1Not ReportedNot ReportedSynergy Observed
Colistin-Resistant PAO1Colistin>64Not ReportedNot ReportedSynergy Observed

Table 3: Activity of LpxC Inhibitor BB-78484 in Combination with Other Antibiotics against E. coli D21 [5]

AntibioticMIC Alone (µg/mL)Interpretation of Interaction with BB-78484
Gentamicin2Additive
Rifampin4Additive
Tetracycline2Additive
Chloramphenicol8No Effect
Carbenicillin32No Effect
Ceftriaxone0.25No Effect
Ciprofloxacin0.031No Effect

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[6]

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Stock solution of the second antibiotic

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD600 readings)

  • Prepare Antibiotic Dilutions:

    • Prepare serial two-fold dilutions of this compound and the second antibiotic in CAMHB in separate 96-well plates or tubes. The concentration range should typically span from 4x the Minimum Inhibitory Concentration (MIC) to 1/16x the MIC.

  • Set up the Checkerboard Plate:

    • Add 50 µL of CAMHB to each well of a new 96-well plate.

    • Along the x-axis (columns 1-10), add 50 µL of each dilution of this compound, creating a concentration gradient from left to right. Column 11 will serve as a control for the second antibiotic alone, and column 12 as a growth control.

    • Along the y-axis (rows A-G), add 50 µL of each dilution of the second antibiotic, creating a concentration gradient from top to bottom. Row H will serve as a control for this compound alone.

  • Inoculate the Plate:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this inoculum in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the final bacterial inoculum to each well (except for sterility controls).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results:[6][7][8]

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Curve Assay

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • This compound stock solution

  • Stock solution of the second antibiotic

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Timer

  • Prepare Cultures:

    • Inoculate CAMHB with the test organism and incubate until it reaches the early logarithmic phase of growth (an OD600 of approximately 0.2-0.3).

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in several flasks.

  • Add Antibiotics:

    • To the flasks, add the antibiotics at the desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) alone and in combination. Include a growth control flask with no antibiotic.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Counts:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Signaling Pathway and Mechanism of Synergy

Synergy_Pathway cluster_membrane Gram-Negative Bacterial Cell LpxC_IN_10 This compound LpxC LpxC Enzyme LpxC_IN_10->LpxC Inhibition OM_Integrity Outer Membrane Integrity LpxC_IN_10->OM_Integrity Disrupts Lipid_A_Synth Lipid A Biosynthesis LpxC->Lipid_A_Synth Catalyzes Lipid_A_Synth->OM_Integrity Maintains Other_Antibiotic Other Antibiotic (e.g., Beta-lactam, Rifampicin) OM_Integrity->Other_Antibiotic Blocks Entry Target_Site Bacterial Target (e.g., Cell Wall, RNA Polymerase) Other_Antibiotic->Target_Site Increased Permeation Bacterial_Death Bacterial Cell Death Target_Site->Bacterial_Death Leads to

Caption: Mechanism of synergistic action between this compound and other antibiotics.

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Prep_Culture Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Prep_Culture->Inoculate Prep_Drugs Prepare Serial Dilutions of this compound and Other Antibiotic Dispense_Drugs Dispense Drug Dilutions into 96-well Plate Prep_Drugs->Dispense_Drugs Dispense_Drugs->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MICs (Visual or OD600) Incubate->Read_MIC Calc_FICI Calculate FIC Index (FICI) Read_MIC->Calc_FICI Interpret Interpret Synergy, Additive, or Antagonism Calc_FICI->Interpret Time_Kill_Logic Start Start Time-Kill Assay Setup Expose Bacteria to: - this compound alone - Other Antibiotic alone - Combination - Growth Control Start->Setup Sampling Collect Aliquots at Multiple Time Points Setup->Sampling Plating Perform Serial Dilutions and Plate for CFU Count Sampling->Plating Incubation Incubate Plates for 18-24 hours Plating->Incubation Counting Count Colonies (CFU/mL) Incubation->Counting Plotting Plot log10(CFU/mL) vs. Time Counting->Plotting Analysis Analyze Curves for Synergy and Bactericidal Activity Plotting->Analysis

References

In Vivo Efficacy of LpxC Inhibitors: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the reader: No specific in vivo efficacy studies for a compound designated "LpxC-IN-10" were publicly available at the time of this writing. The following application notes and protocols have been compiled based on published preclinical studies of other potent LpxC inhibitors, such as LPC-233, to provide a representative framework for researchers.

Introduction to LpxC Inhibition

Uridine diphosphate-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial, conserved zinc-dependent metalloenzyme in the biosynthetic pathway of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2][3] The inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity.[4][5] This mechanism represents a promising strategy for developing novel antibiotics against multidrug-resistant (MDR) Gram-negative pathogens.[1][2][6] LpxC inhibitors like LPC-233 have demonstrated broad-spectrum activity and efficacy in various animal infection models.[1][6]

Signaling Pathway of LpxC Inhibition

The Raetz pathway of lipid A biosynthesis is essential for the viability of most Gram-negative bacteria. LpxC catalyzes the second and committed step in this pathway. Its inhibition leads to the depletion of lipid A, preventing the formation of a functional outer membrane, which ultimately results in bacterial cell death.

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Intermediate1 UDP-3-O-(R-3-hydroxyacyl)-GlcNAc LpxA->Intermediate1 LpxC LpxC (Deacetylase) Intermediate1->LpxC Intermediate2 UDP-3-O-(R-3-hydroxyacyl)-GlcN LpxC->Intermediate2 Committed Step LpxC_Inhibitor LpxC Inhibitor (e.g., this compound) LpxC_Inhibitor->LpxC LpxD LpxD Intermediate2->LpxD Lipid_A Lipid A Synthesis LpxD->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane Bacterial_Death Bacterial Cell Death Outer_Membrane->Bacterial_Death

Caption: Inhibition of the LpxC enzyme blocks the committed step in Lipid A biosynthesis.

Quantitative Data Summary

The following tables summarize representative in vivo efficacy and pharmacokinetic data for LpxC inhibitors from murine infection models.

Table 1: Efficacy of LpxC Inhibitor (LPC-233) in Murine Infection Models

Animal ModelPathogenDosing Regimen (mg/kg)Administration RouteEfficacy OutcomeReference
SepsisE. coli NDM-11, 3, 10, or 30 (q12h)IV (first dose), IPDose-dependent increase in survival[1]
Aerosol InfectionB. pseudomallei K9624310, 30, or 90 (q12h)OralSignificant, dose-dependent rescue from infection[7]
Aerosol InfectionB. pseudomallei K9624390 (q12h)IntraperitonealSignificant rescue from infection[7]
PlagueY. pestis40 (q12h)IntraperitonealEfficacious in treating infection[6]

Table 2: Pharmacokinetic Parameters of LpxC Inhibitor (LpxC-4) in CD-1 Mice

Parameter18.75 mg/kg Dose75 mg/kg Dose300 mg/kg Dose
Cmax (mg/L) 5.02 ± 0.6115.50 ± 4.2675.40 ± 5.65
Tmax (h) 0.25 ± 0.000.33 ± 0.130.33 ± 0.13
AUC (mg·h/L) 4.41 ± 0.5020.70 ± 3.40104.00 ± 11.20
Data from a study on LpxC-4, another LpxC inhibitor.[8]

Experimental Protocols

Murine Sepsis Model

This protocol describes a model to evaluate the efficacy of an LpxC inhibitor against a systemic infection.

Workflow Diagram:

Sepsis_Workflow A Acclimatize Mice B Infect with Pathogen (e.g., E. coli ~3x10^8 CFU, IP) A->B C Wait 2 Hours Post-Infection B->C D Administer First Dose (Vehicle or LpxC Inhibitor, IV) C->D E Subsequent Doses (q12h for 5 days, IP) D->E F Monitor Survival (for an additional 10 days) E->F G Record and Analyze Survival Data F->G

Caption: Experimental workflow for a murine sepsis efficacy model.

Methodology:

  • Animal Housing: House mice in groups and provide access to food and water ad libitum.[8]

  • Infection: Infect mice via intraperitoneal (IP) injection with the bacterial pathogen, for instance, approximately 3 x 10⁸ CFU of E. coli.[1]

  • Treatment Initiation: Two hours post-infection, administer the first dose of the LpxC inhibitor or vehicle control. The initial dose may be given intravenously (IV) to bypass the peritoneal space where the bacteria were introduced.[1]

  • Dosing Regimen: Administer subsequent doses intraperitoneally every 12 hours (q12h) for a total duration of five days.[1]

  • Endpoint: The primary endpoint is the percentage of surviving mice in each treatment group compared to the vehicle control.

Murine Lung Infection Model (Aerosol Challenge)

This protocol is designed to assess the efficacy of LpxC inhibitors against respiratory infections.

Methodology:

  • Animal Preparation: For some studies, animals may be rendered transiently neutropenic to establish a more severe infection. This can be achieved by administering cyclophosphamide prior to infection.[8]

  • Infection: Challenge mice with an aerosolized suspension of the bacterial pathogen (e.g., B. pseudomallei).[7]

  • Treatment Initiation: Begin treatment at a specified time point post-challenge (e.g., 0.5 hours).[8]

  • Dosing Regimen: Administer the LpxC inhibitor orally (PO) or intraperitoneally (IP) at specified doses and frequencies (e.g., q12h) for a defined period (e.g., 14 days).[7]

  • Control Groups: Include a vehicle control group and a positive control group treated with a standard-of-care antibiotic (e.g., ceftazidime).[7]

  • Monitoring: Monitor animal body weight and survival throughout the study.[7]

  • Endpoint Analysis: At the end of the study, euthanize surviving animals. The lungs can be aseptically removed and homogenized to enumerate the bacterial burden (CFU/lung). Efficacy is assessed by the reduction in bacterial load and increased survival compared to control groups.[8]

Pharmacokinetic (PK) Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of an LpxC inhibitor.

Workflow Diagram:

PK_Workflow A Administer Single Dose of LpxC Inhibitor to Mice B Collect Blood Samples at Pre-defined Time Points A->B C Process Blood to Obtain Plasma B->C D Analyze Plasma Samples (e.g., LC-MS/MS) for Drug Concentration C->D E Calculate PK Parameters (Cmax, Tmax, AUC) D->E

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LpxC-IN-10 Concentration for Bacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LpxC-IN-10 in bacterial assays. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the successful application of this potent LpxC inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A, an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of most Gram-negative bacteria.[1][2][3] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bacterial cell death.[4] This specific mechanism of action makes it a promising agent against multidrug-resistant Gram-negative pathogens.

Q2: What is a typical starting concentration range for this compound in bacterial assays?

The optimal concentration of this compound is dependent on the bacterial species and strain being tested. Based on data from other potent LpxC inhibitors, a typical starting range for Minimum Inhibitory Concentration (MIC) determination assays would be from 0.03 µg/mL to 64 µg/mL.[5][6] For enzymatic assays, IC50 values for potent LpxC inhibitors are often in the low nanomolar range.[1][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound?

LpxC inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) to minimize the final concentration of DMSO in the assay, which should ideally be kept below 1% to avoid solvent-induced toxicity to the bacteria. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Is this compound effective against all types of bacteria?

No, this compound is expected to be active primarily against Gram-negative bacteria due to its specific target, the LpxC enzyme, which is essential for their outer membrane synthesis.[5] It is generally not effective against Gram-positive bacteria, which lack this outer membrane and the lipid A biosynthetic pathway.

Experimental Protocols & Data

Representative In Vitro Activity of LpxC Inhibitors

The following table summarizes the in vitro activity of various LpxC inhibitors against common Gram-negative pathogens. This data can serve as a reference for designing experiments with this compound.

InhibitorOrganismMIC (µg/mL)IC50 (nM)
LpxC-IN-5E. coli ATCC259221620
LpxC-IN-5P. aeruginosa ATCC27853420
LpxC-IN-5K. pneumoniae ATCC138836420
LPC-233Enterobacteriaceae (151 isolates)0.125 (MIC90)-
LPC-233P. aeruginosa-8.9 pM (Ki*)
BB-78484E. coli ATCC 25922-400 ± 90
BB-78485E. coli ATCC 259221160 ± 70
L-161,240E. coli-440 ± 10

Note: Data for this compound is not publicly available. The values presented are for other LpxC inhibitors and should be used as a general guide.[1][5][6]

Detailed Experimental Protocols

This protocol outlines the steps to determine the MIC of this compound against a bacterial strain.

  • Preparation of this compound dilutions:

    • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL down to 0.03 µg/mL.

  • Preparation of bacterial inoculum:

    • Grow the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a few colonies into fresh CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5).

    • Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

    • Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.

  • Preparation:

    • Prepare a bacterial culture in the mid-logarithmic phase of growth as described in the MIC protocol.

    • Dilute the culture to a starting inoculum of approximately 1 x 10^6 CFU/mL in fresh CAMHB.

  • Exposure to this compound:

    • Add this compound to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

    • Include a growth control culture without any inhibitor.

    • Incubate the cultures at 37°C with shaking.

  • Sampling and Viable Cell Counting:

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.[1]

Visual Guides

LpxC Signaling Pathway and Inhibition

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC Product UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->Product LpxC_IN_10 This compound LpxC_IN_10->LpxC Inhibition Lipid_A Lipid A Biosynthesis Product->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane Cell_Death Bacterial Cell Death Outer_Membrane->Cell_Death Disruption leads to Optimization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Further Steps Prep_Inhibitor Prepare this compound Stock (DMSO) MIC_Assay Perform Broth Microdilution MIC Assay Prep_Inhibitor->MIC_Assay Prep_Bacteria Prepare Bacterial Inoculum Prep_Bacteria->MIC_Assay Determine_MIC Determine MIC MIC_Assay->Determine_MIC Time_Kill Perform Time-Kill Assay at MIC Multiples Determine_MIC->Time_Kill Analyze_Kinetics Analyze Bactericidal/Bacteriostatic Kinetics Time_Kill->Analyze_Kinetics Troubleshooting_Logic Start High or Inconsistent MIC for this compound Check_Controls Are positive and negative controls valid? Start->Check_Controls Suspect_Compound_Issue Suspect compound issue Start->Suspect_Compound_Issue If resistance is ruled out Review_Protocol Review protocol for errors (inoculum, pipetting) Check_Controls->Review_Protocol No Suspect_Resistance Suspect bacterial resistance Check_Controls->Suspect_Resistance Yes Efflux_Test Test with efflux pump inhibitor Suspect_Resistance->Efflux_Test MIC_Reduced MIC Reduced? Efflux_Test->MIC_Reduced Efflux_Confirmed Efflux is a likely mechanism MIC_Reduced->Efflux_Confirmed Yes Sequence_LpxC Sequence lpxC gene for mutations MIC_Reduced->Sequence_LpxC No Check_Solubility Check for precipitation Suspect_Compound_Issue->Check_Solubility Precipitation_Observed Precipitation observed? Check_Solubility->Precipitation_Observed Optimize_Dilution Optimize dilution protocol Precipitation_Observed->Optimize_Dilution Yes Check_Stability Assess compound stability Precipitation_Observed->Check_Stability No

References

LpxC-IN-10 stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the stability and handling of LpxC inhibitors. Specific stability and solubility data for LpxC-IN-10 are not publicly available. Researchers should conduct their own validation experiments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a key enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[2][3] Therefore, this compound is primarily used in research for studying bacterial infections and as a potential antibacterial agent.[1]

Q2: What are the known properties of this compound?

A2: Publicly available information indicates the following properties for this compound:

  • Molecular Formula: C₃₀H₃₁N₅O₃[1]

  • Molecular Weight: 509.6 g/mol [1]

  • CAS Number: 2413574-64-6[1]

  • Appearance: Solid[1]

  • Biological Activity: It exhibits a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL against E. coli and K. pneumoniae.[1]

Q3: What are the general stability characteristics of LpxC inhibitors in aqueous solutions?

A3: Many small molecule inhibitors, including those targeting LpxC, can have limited aqueous solubility and stability. LpxC inhibitors are often hydrophobic in nature to be effective.[4] Some classes of LpxC inhibitors, such as those containing hydroxamate groups, may be susceptible to hydrolysis, especially at non-neutral pH.[5][6] The stability of a given inhibitor in aqueous solution will depend on its specific chemical structure, the pH of the solution, temperature, and the presence of other components in the buffer.

Q4: Are there any known degradation pathways for compounds with similar functional groups to those potentially in this compound?

A4: While the exact structure of this compound is not publicly available, it is known to be a click chemistry reagent containing an alkyne group. Alkynes are generally stable but can undergo hydration in the presence of strong acids and a mercury catalyst to form ketones or aldehydes.[7] If this compound contains a hydroxamic acid moiety, a common feature in LpxC inhibitors, it could be susceptible to hydrolysis, breaking down into a carboxylic acid and hydroxylamine.[5] This hydrolysis can be influenced by pH and the presence of certain enzymes.[8]

Troubleshooting Guide

Issue 1: this compound Precipitation in Aqueous Buffer

Potential Cause: Low aqueous solubility of the compound.

Troubleshooting Steps:

  • Initial Solubilization in Organic Solvent:

    • Dissolve this compound in an appropriate organic solvent first, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.

    • For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects on the experiment.

  • Use of Co-solvents and Surfactants:

    • For in vivo or cell-based assays where higher concentrations may be needed, a formulation approach with co-solvents and surfactants might be necessary. A formulation that has been used for other LpxC inhibitors includes:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

  • Sonication and Gentle Heating:

    • Brief sonication or gentle warming of the solution can sometimes help dissolve the compound. However, be cautious with heating as it could accelerate degradation.

  • pH Adjustment:

    • The solubility of a compound can be pH-dependent. If the structure contains ionizable groups, adjusting the pH of the buffer might improve solubility. This should be done cautiously, as pH can also affect compound stability and biological activity.

Issue 2: Loss of this compound Activity Over Time in Aqueous Solution

Potential Cause: Chemical degradation of the inhibitor.

Troubleshooting Steps:

  • Prepare Fresh Solutions:

    • Always prepare aqueous working solutions of this compound fresh before each experiment.

  • Storage of Stock Solutions:

    • Store stock solutions in an appropriate organic solvent (e.g., DMSO) at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Stability Testing:

    • Perform a simple stability study by incubating this compound in your experimental buffer at the intended temperature for various durations. Measure its activity at different time points to determine its half-life in your specific experimental conditions.

  • Control for Buffer Components:

    • Some buffer components can react with the inhibitor. If you suspect this, test the stability of this compound in simpler buffer systems to identify the problematic component.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound for In Vitro Assays

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • For the final assay, dilute the DMSO stock solution directly into the aqueous assay buffer to the desired final concentration.

  • Ensure the final concentration of DMSO in the assay is kept to a minimum (e.g., ≤ 1% v/v) to avoid impacting the biological system.

  • Vortex the final solution gently to ensure homogeneity.

Protocol 2: Preliminary Aqueous Stability Assessment

  • Prepare a solution of this compound in the desired aqueous buffer at the working concentration.

  • Divide the solution into several aliquots.

  • Incubate the aliquots at the intended experimental temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and either test its activity immediately in a functional assay or freeze it for later analysis by a method like HPLC to quantify the amount of intact compound.

  • Plot the remaining compound concentration or activity against time to estimate the stability of this compound under your experimental conditions.

Quantitative Data Summary

Since no specific quantitative stability or solubility data for this compound is available, the following table provides a general overview of properties for some other LpxC inhibitors to serve as a reference.

InhibitorMolecular Weight ( g/mol )Target Organism(s)IC₅₀ / MICReference
This compound 509.6E. coli, K. pneumoniaeMIC = 0.5 µg/mL[1]
LPC-233 376.4Gram-negative bacteriaKᵢ* = 8.9 pM (E. coli LpxC)[4]
CHIR-090 449.5E. coli, P. aeruginosaKᵢ = 1.0-1.7 nM (A. aeolicus LpxC)[3]
BB-78485 451.5Gram-negative bacteriaIC₅₀ = 160 nM (E. coli LpxC)[9]

Visualizations

Experimental_Workflow_for_Solubility_Assessment cluster_prep Preparation cluster_dilution Dilution & Observation cluster_troubleshoot Troubleshooting start Weigh this compound stock Prepare 10 mM stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute observe Visually inspect for precipitation dilute->observe precipitate Precipitation Observed observe->precipitate no_precipitate No Precipitation observe->no_precipitate sonicate Sonicate/ Gentle Warming precipitate->sonicate Attempt 1 cosolvent Use Co-solvents/ Surfactants precipitate->cosolvent Attempt 2 proceed Proceed with Experiment no_precipitate->proceed sonicate->observe

Caption: Workflow for assessing and troubleshooting the solubility of this compound.

Signaling_Pathway_Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_acyl_GlcN LpxC_IN_10 This compound LpxC_IN_10->LpxC LpxD LpxD UDP_3_acyl_GlcN->LpxD Lipid_A Lipid A Biosynthesis LpxD->Lipid_A OM Outer Membrane Integrity Lipid_A->OM Cell_Death Bacterial Cell Death OM->Cell_Death Disruption leads to

References

Technical Support Center: Overcoming Poor Solubility of LpxC Inhibitors for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of LpxC inhibitors, a common challenge in conducting in vivo studies. By leveraging formulation science and chemical modification approaches, the bioavailability and efficacy of these promising antibacterial agents can be significantly improved.

Troubleshooting Guide

This guide is designed to help you navigate common issues encountered when formulating poorly soluble LpxC inhibitors for in vivo experiments.

Problem Potential Cause Suggested Solution
Precipitation of the LpxC inhibitor in aqueous vehicle upon standing. The compound has very low aqueous solubility and the vehicle has insufficient solubilizing capacity.1. Decrease the concentration of the inhibitor if the dose allows. 2. Incorporate co-solvents such as PEG400, propylene glycol, or DMSO (use minimal amount of DMSO due to potential toxicity). 3. Utilize cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes and enhance solubility. 4. Prepare a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS).
Low and variable drug exposure in pharmacokinetic (PK) studies. Poor dissolution of the compound in the gastrointestinal tract after oral administration. High first-pass metabolism.1. Reduce particle size through micronization or nanocrystal formulation to increase surface area and dissolution rate. 2. Formulate as an amorphous solid dispersion (ASD) with a hydrophilic polymer to improve dissolution. 3. Consider a parenteral route of administration (e.g., intravenous, intraperitoneal) if oral bioavailability is inherently low. For this, a suitable solubilizing formulation is critical.
Inconsistent efficacy in animal models of infection. Suboptimal drug concentration at the site of infection due to poor absorption and/or rapid clearance.1. Optimize the formulation to achieve higher and more consistent drug exposure. Refer to the solutions for low PK variability. 2. Increase the dosing frequency if the compound has a short half-life. 3. Evaluate different routes of administration that may provide more direct delivery to the site of infection.
Toxicity observed in animal studies (e.g., at the injection site). High concentration of co-solvents or excipients in the formulation. The inherent toxicity of the LpxC inhibitor.1. Minimize the use of harsh organic solvents like DMSO. 2. Screen for well-tolerated excipients. A list of generally recognized as safe (GRAS) excipients is a good starting point. 3. Consider prodrug strategies that can improve solubility and potentially reduce off-target toxicity. A phosphate prodrug, for instance, can be cleaved in vivo to release the active compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the first-line strategies to try for solubilizing a novel, poorly soluble LpxC inhibitor for an initial in vivo efficacy study?

A1: For initial in vivo screening, a pragmatic approach is often best. Start with a simple formulation that is quick to prepare and likely to provide adequate exposure. A common starting point is a vehicle containing a mixture of a surfactant (e.g., Tween 80), a co-solvent (e.g., PEG400), and water. Another effective and widely used approach is to use a cyclodextrin-based formulation, such as 20-40% (w/v) hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[2]

Q2: How can I improve the oral bioavailability of my LpxC inhibitor?

A2: Improving oral bioavailability often requires enhancing the dissolution rate and/or the intestinal permeability. Strategies include:

  • Micronization or Nanonization: Reducing the particle size of the drug substance increases its surface area, leading to faster dissolution.[3]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[1][4][5]

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[3][6]

Q3: Are there chemical modifications I can make to my LpxC inhibitor to improve its solubility?

A3: Yes, medicinal chemistry efforts can significantly impact solubility. Some approaches include:

  • Introduction of Polar Functional Groups: Adding polar groups like hydroxyl or morpholino moieties can increase aqueous solubility, but this must be balanced with maintaining the inhibitor's potency.[7]

  • Prodrugs: A phosphate prodrug strategy has been successfully employed for an LpxC inhibitor to increase its solubility. The phosphate group is rapidly cleaved in vivo to release the active hydroxamic acid.[1]

Q4: What are the key considerations when choosing excipients for my in vivo formulation?

A4: The primary consideration is the safety and tolerability of the excipients in the chosen animal model and route of administration. Other important factors include the solubilizing capacity for your specific LpxC inhibitor, the stability of the resulting formulation, and potential interactions with the drug substance. Always consult literature and regulatory guidelines for information on acceptable excipients and their concentration limits.

Quantitative Data Summary

The following tables summarize key data related to the properties and formulation of LpxC inhibitors.

Table 1: Solubility of LpxC Inhibitors in Different Vehicles

Compound SeriesVehicleSolubilityReference
Alkynyl-substituted hydroxamatespH 7 Buffer>350 µg/mL[1]
Phenyl-substituted analogspH 7 Buffer7 - 112 µg/mL[1]
LpxC-440% CyclodextrinSufficient for 300 mg/kg dosing[2]

Table 2: Pharmacokinetic Parameters of LpxC Inhibitors with Improved Formulations

CompoundAnimal ModelDosing RouteFormulationBioavailabilityHalf-life (t½)
LPC-233MouseOralNot specified73% (fasted)1.8 - 3.0 hours

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin-Based Formulation

This protocol describes the preparation of a solution formulation of a poorly soluble LpxC inhibitor using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • LpxC inhibitor

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection (WFI) or saline

  • Vortex mixer

  • Sonicator

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 20-40% (w/v) solution of HP-β-CD in sterile WFI or saline. For example, to make a 40% solution, dissolve 4 g of HP-β-CD in a final volume of 10 mL of WFI.

  • Gently warm the solution (to no more than 40°C) and vortex or sonicate to aid dissolution of the cyclodextrin.

  • Allow the cyclodextrin solution to cool to room temperature.

  • Weigh the required amount of the LpxC inhibitor and add it to the cyclodextrin solution.

  • Vortex and sonicate the mixture until the LpxC inhibitor is completely dissolved. This may take some time, and gentle warming can be applied if necessary.

  • Once dissolved, visually inspect the solution for any particulates.

  • Sterile filter the final formulation using a 0.22 µm syringe filter before administration.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol outlines a laboratory-scale method for preparing an ASD to improve the dissolution of an LpxC inhibitor.

Materials:

  • LpxC inhibitor

  • Hydrophilic polymer (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Select a common volatile solvent in which both the LpxC inhibitor and the chosen polymer are soluble.

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 by weight).

  • Dissolve the LpxC inhibitor and the polymer in the selected solvent in a round-bottom flask.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.

  • Continue to dry the resulting solid film under high vacuum for several hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the ASD into a fine powder using a mortar and pestle.

  • The resulting powder can be suspended in an appropriate aqueous vehicle for in vivo administration.

Visualizations

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC Product UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine + Acetate LpxC->Product LpxC_IN_10 LpxC Inhibitor LpxC_IN_10->LpxC LpxD LpxD Product->LpxD Lipid_A Lipid A Biosynthesis LpxD->Lipid_A ...

Caption: The LpxC signaling pathway and the inhibitory action of an LpxC inhibitor.

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Desired Outcome Problem Poorly Soluble LpxC Inhibitor Formulation Formulation Approaches (e.g., Cyclodextrins, ASDs) Problem->Formulation Chemical Chemical Modification (e.g., Prodrugs) Problem->Chemical Solubility Solubility & Dissolution Testing Formulation->Solubility Chemical->Solubility PK Pharmacokinetic (PK) Studies Solubility->PK Efficacy In Vivo Efficacy (Infection Models) PK->Efficacy Outcome Optimized In Vivo Performance Efficacy->Outcome

Caption: Experimental workflow for overcoming poor solubility of LpxC inhibitors.

References

LpxC inhibitor assay producing inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with LpxC inhibitor assays. The information is tailored for researchers, scientists, and drug development professionals working on the discovery of novel Gram-negative antibacterial agents.

Troubleshooting Guide

Issue 1: High Variability or Inconsistent IC50 Values

High variability in IC50 values is a common challenge in LpxC inhibitor assays. This can manifest as significant differences between replicate wells, plates, or experimental days.

Possible Causes and Solutions:

  • Enzyme Instability: LpxC is a metalloenzyme and can be prone to instability.

    • Solution: Ensure the enzyme is stored correctly at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Use freshly thawed enzyme for each experiment and keep it on ice throughout the assay setup.

  • Inhibitor Solubility: Poor solubility of test compounds can lead to inaccurate concentrations and inconsistent inhibition.

    • Solution: Dissolve compounds in 100% DMSO and then dilute serially.[2] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤ 2% v/v).[2] Visually inspect plates for any signs of compound precipitation.

  • Assay Conditions: Variations in incubation time, temperature, or buffer composition can significantly impact results.

    • Solution: Strictly adhere to the established protocol for incubation times and temperatures (e.g., 30 minutes at 37°C).[2] Use a freshly prepared assay buffer for each experiment, ensuring the correct pH and concentration of all components.[3]

  • Pipetting Errors: Inaccurate pipetting, especially of potent inhibitors or the enzyme, can introduce significant variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For highly potent inhibitors, consider performing serial dilutions in a larger volume to minimize errors.

Issue 2: No or Weak Inhibition Observed

Another common issue is the lack of expected inhibitory activity from test compounds.

Possible Causes and Solutions:

  • Inactive Enzyme: The LpxC enzyme may have lost its activity.

    • Solution: Always include a positive control inhibitor with a known IC50 (e.g., CHIR-090) to verify enzyme activity and assay performance.[4][5] If the positive control shows weak or no inhibition, the enzyme is likely inactive.

  • Incorrect Assay Setup: Omission of a critical reagent or incorrect concentrations can lead to assay failure.

    • Solution: Double-check all reagent concentrations and ensure that all components, including the substrate and any necessary co-factors (like the zinc ion in the buffer), have been added to the reaction mixture.

  • Substrate Concentration: The concentration of the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, can affect the apparent IC50 of competitive inhibitors.

    • Solution: Ensure the substrate concentration is appropriate for the assay and consistent across experiments. Be aware that higher substrate concentrations will lead to an increase in the apparent IC50 for competitive inhibitors.[2]

Issue 3: High Background Signal or Assay Interference

A high background signal or interference from test compounds can mask true inhibitory effects.

Possible Causes and Solutions:

  • Fluorescence Interference: Some compounds may be inherently fluorescent at the excitation and emission wavelengths used in fluorescence-based assays.

    • Solution: Screen all test compounds for auto-fluorescence at the assay wavelengths in the absence of enzyme and substrate. If a compound is fluorescent, consider using an alternative assay format, such as an LC-MS/MS-based method.[6]

  • Contaminated Reagents: Contamination of buffers or reagents can lead to a high background signal.

    • Solution: Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. Filter-sterilize buffers if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a standard LpxC inhibitor assay?

A1: A typical in vitro LpxC enzymatic assay includes the LpxC enzyme, the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a buffer system (e.g., MES buffer at pH 6.0), a reducing agent like DTT, a detergent such as Brij 35 to prevent protein aggregation, and the test inhibitor.[2] The reaction is initiated by adding the enzyme and stopped after a defined incubation period. The product formation is then measured, often using a fluorescence-based detection method.[2]

Q2: How does the LpxC enzyme function and what is its role in bacteria?

A2: LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of Lipid A.[2][7] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which is a major component of the outer membrane of Gram-negative bacteria.[8] By inhibiting LpxC, the production of LPS is blocked, leading to a compromised outer membrane and ultimately bacterial cell death.[8]

Q3: What are some common positive control inhibitors for LpxC assays?

A3: Several well-characterized LpxC inhibitors can be used as positive controls. These include CHIR-090, L-161,240, and BB-78485.[2][4] These compounds have well-documented IC50 values and serve as a benchmark for assay performance.

Q4: Can mutations in bacteria lead to resistance to LpxC inhibitors?

A4: Yes, mutations in several genes can confer resistance to LpxC inhibitors. The most common mutations are found in the lpxC gene itself, which can alter the inhibitor binding site, or in the fabZ gene, which is involved in fatty acid biosynthesis.[2][9] Mutations that lead to the upregulation of efflux pumps can also contribute to resistance by actively transporting the inhibitors out of the bacterial cell.[7]

Data Presentation

Table 1: IC50 Values of Common LpxC Inhibitors

InhibitorTarget OrganismIC50 (nM)Reference
BB-78484E. coli400 ± 90[2]
BB-78485E. coli160 ± 70[2]
L-161,240E. coli440 ± 10[2]
LPC-233E. coliKI = 0.22 ± 0.06[10]
CHIR-090P. aeruginosa~10-fold lower than LpxC-3[7]

Table 2: Minimum Inhibitory Concentration (MIC) of LpxC Inhibitors

InhibitorTarget OrganismMIC90 (µg/mL)Reference
LpxC-4P. aeruginosa4[7]
LpxC-4K. pneumoniae1[7]
LPC-233Gram-negative pathogensGenerally < 1.0[10]

Experimental Protocols

LpxC Enzymatic Assay (Fluorescence-based)

This protocol is adapted from established methods.[2]

  • Prepare Assay Plate: Add 2 µL of the test inhibitor dissolved in DMSO to the wells of a black 96-well plate. For control wells, add 2 µL of DMSO.

  • Prepare Reaction Mixture: Prepare a reaction mixture containing 40 mM MES buffer (pH 6.0), 0.02% Brij 35, 80 µM DTT, and 25 µM UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc.

  • Add Reaction Mixture: Add 88 µL of the reaction mixture to each well of the 96-well plate.

  • Initiate Reaction: Start the reaction by adding 10 µL of E. coli LpxC enzyme (final concentration ~1.5 nM) to each well.

  • Incubate: Incubate the plate for 30 minutes at 37°C.

  • Stop Reaction: Stop the reaction by adding 40 µL of 0.625 M sodium hydroxide.

  • Hydrolyze and Neutralize: Incubate for 10 minutes at 37°C to hydrolyze the product. Neutralize the reaction by adding 40 µL of 0.625 M acetic acid.

  • Detect Product: Add 120 µL of o-phthaldialdehyde (OPA) reagent to each well.

  • Measure Fluorescence: Read the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

Visualizations

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_OH_Myristoyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC (Deacetylase) UDP_3_OH_Myristoyl_GlcNAc->LpxC UDP_3_OH_Myristoyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_OH_Myristoyl_GlcN->LpxD Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Kdo2_Lipid_IVA Kdo2-Lipid IVA Further_steps Further Biosynthetic Steps Kdo2_Lipid_IVA->Further_steps LPS Lipopolysaccharide (LPS) LpxA->UDP_3_OH_Myristoyl_GlcNAc Acyl-ACP LpxC->UDP_3_OH_Myristoyl_GlcN Acetate LpxD->Lipid_X LpxH->Kdo2_Lipid_IVA WaaA WaaA Further_steps->LPS Inhibitor LpxC Inhibitor Inhibitor->LpxC

Caption: LpxC signaling pathway in Lipid A biosynthesis.

LpxC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/DMSO to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Assay Reagents add_reagents Add Reaction Mix (Substrate, Buffer) prep_reagents->add_reagents add_inhibitor->add_reagents start_reaction Add LpxC Enzyme add_reagents->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent (OPA) stop_reaction->add_detection read_plate Read Fluorescence add_detection->read_plate analyze_data Calculate IC50 read_plate->analyze_data Troubleshooting_Tree start Inconsistent LpxC Assay Results q1 Is the positive control working? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is there high variability between replicates? a1_yes->q2 check_enzyme Check Enzyme Activity & Storage Prepare Fresh Enzyme Aliquot a1_no->check_enzyme check_reagents Verify Reagent Concentrations & Preparation check_enzyme->check_reagents a2_yes Yes q2->a2_yes a2_no No q2->a2_no check_pipetting Review Pipetting Technique & Calibration a2_yes->check_pipetting q3 Is the background signal high? a2_no->q3 check_solubility Check Inhibitor Solubility Visually Inspect for Precipitation check_pipetting->check_solubility a3_yes Yes q3->a3_yes a3_no No q3->a3_no check_autofluorescence Screen Compounds for Autofluorescence a3_yes->check_autofluorescence end Consult Further Documentation or Support a3_no->end check_contamination Check for Reagent Contamination check_autofluorescence->check_contamination

References

Improving the experimental workflow for LpxC-IN-10 screening

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data and protocols specifically for LpxC-IN-10 are limited. This guide is based on established methodologies and data from well-characterized analogous LpxC inhibitors. The principles, protocols, and troubleshooting advice provided are highly relevant for screening this compound and other related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LpxC inhibitors like this compound?

LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is an essential zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A.[1] Lipid A is the hydrophobic anchor of lipopolysaccharides (LPS), which are critical components of the outer membrane of most Gram-negative bacteria.[2][3] LpxC inhibitors typically contain a moiety, often a hydroxamate group, that chelates the catalytic Zn²⁺ ion in the enzyme's active site, blocking its deacetylase activity.[2] This inhibition disrupts the production of lipid A, compromising the integrity of the bacterial outer membrane, which ultimately leads to bacterial cell death.[2]

Q2: Why is LpxC considered a good target for novel antibiotics?

LpxC is an attractive antibacterial target for several reasons:

  • Essentiality: The enzyme is essential for the viability of most Gram-negative bacteria.[1][4]

  • Conservation: It is highly conserved across a wide range of pathogenic Gram-negative species.[3]

  • Selectivity: LpxC lacks homologous enzymes in mammalian cells, minimizing the potential for on-target host toxicity.[4]

  • Novelty: It represents a clinically unexploited target, making it a promising approach to combat multidrug-resistant (MDR) Gram-negative infections.[1][5]

Q3: What is the expected outcome of successful LpxC inhibition in a whole-cell assay?

Successful inhibition of LpxC in Gram-negative bacteria is expected to have a bactericidal (killing) effect rather than a bacteriostatic (growth-inhibiting) one.[2] This is because the disruption of the outer membrane is a catastrophic event for the cell. Researchers can confirm this by performing time-kill kinetics assays, which should show a significant (e.g., ≥3-log10) reduction in viable bacterial counts (CFU/mL) over a few hours at concentrations above the Minimum Inhibitory Concentration (MIC).[2]

Q4: How should I prepare and store this compound for experiments?

While specific instructions for this compound are not available, inhibitors of this class are typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For assays, this stock can be further diluted in the appropriate assay buffer or culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent-induced toxicity or inhibition. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data on LpxC Inhibitors

The following tables summarize the in vitro enzyme inhibition (IC₅₀) and whole-cell activity (MIC) for several well-characterized LpxC inhibitors. These values can serve as a benchmark for your experiments with this compound.

Table 1: In Vitro LpxC Enzyme Inhibition (IC₅₀)

CompoundEnzyme SourceIC₅₀ (nM)Assay Substrate Conc.Reference
LpxC-IN-5N/A20N/A[6]
BB-78484E. coli400 ± 9025 µM[2]
BB-78485E. coli160 ± 7025 µM[2]
L-161,240E. coli440 ± 1025 µM[2]
L-161,240E. coli263 µM[2]
Compound 10P. aeruginosa3.6N/A[3]

Note: IC₅₀ values are highly dependent on assay conditions, particularly substrate concentration. Competitive inhibitors will show an apparent decrease in potency (higher IC₅₀) as substrate concentration increases.[2]

Table 2: Whole-Cell Antibacterial Activity (MIC)

CompoundE. coli (ATCC 25922)P. aeruginosa (ATCC 27853)K. pneumoniae (ATCC 13883)Reference
LpxC-IN-516 µg/mL4 µg/mL64 µg/mL[6]
BB-784842 µg/mL>128 µg/mL16 µg/mL[2]
BB-784850.5 µg/mL64 µg/mL4 µg/mL[2]

Note: The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit the growth of 50% and 90% of a panel of bacterial isolates, respectively.[5]

Experimental Protocols

Protocol 1: In Vitro LpxC Enzymatic Assay (Fluorescence-Based)

This protocol is adapted from a method used for inhibitors like BB-78484 and measures the deacetylated product via reaction with o-phthaldialdehyde (OPA).[2]

Materials:

  • Purified LpxC enzyme

  • Assay buffer: 40 mM MES, pH 6.0, 0.02% Brij 35, 80 µM DTT

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • This compound (and/or control inhibitor) dissolved in DMSO

  • Stop solution: 0.625 M NaOH

  • Neutralization/Detection solution: 0.1 M Borax buffer, pH 9.5, containing OPA and 2-mercaptoethanol

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Methodology:

  • Prepare serial dilutions of this compound in DMSO. Further dilute into assay buffer to the desired final concentrations. The final DMSO concentration in the reaction should not exceed 2%.

  • In a 96-well plate, add 50 µL of assay buffer containing the substrate at a final concentration of 25 µM.

  • Add 10 µL of the diluted this compound or DMSO vehicle control to the appropriate wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of pre-warmed assay buffer containing the LpxC enzyme (e.g., a final concentration of 1.5 nM).

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 40 µL of 0.625 M NaOH, followed by a 10-minute incubation at 37°C to hydrolyze the product's ester linkage.

  • Add 40 µL of 0.625 M acetic acid to neutralize the reaction.

  • Add 120 µL of the OPA detection solution and incubate for 5 minutes at room temperature.

  • Measure the fluorescence using a plate reader.

  • Calculate the percent inhibition for each concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using a suitable non-linear regression model.[7]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method.

Materials:

  • Gram-negative bacterial strains (E. coli, P. aeruginosa, etc.)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound dissolved in DMSO

  • Sterile 96-well U-bottom plates

Methodology:

  • Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Prepare a 2-fold serial dilution of this compound in CAMHB across the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no bacteria).

  • Inoculate each well (except the negative control) with the bacterial suspension. The final volume in each well should be 100-200 µL.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualized Workflows and Pathways

Lipid_A_Pathway cluster_cytoplasm Cytoplasm UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl_ACP (R)-3-hydroxymyristoyl-ACP Acyl_ACP->LpxA Product_A UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc LpxC LpxC Product_A->LpxC Committed Step Product_B UDP-3-O-((R)-3-hydroxymyristoyl)-GlcN + Acetate LpxD LpxD Product_B->LpxD Lipid_X Lipid X LpxB LpxB Lipid_X->LpxB ...multiple steps... Kdo2_Lipid_A Kdo2-Lipid A LPS Lipopolysaccharide (LPS) (Outer Membrane) Kdo2_Lipid_A->LPS Transport & Assembly LpxA->Product_A Reversible LpxC->Product_B LpxH LpxH LpxD->LpxH ...multiple steps... LpxH->Lipid_X ...multiple steps... LpxK LpxK LpxB->LpxK ...multiple steps... WaaA WaaA LpxK->WaaA ...multiple steps... WaaA->Kdo2_Lipid_A ...multiple steps... Inhibitor This compound Inhibitor->LpxC

Caption: The Lipid A Biosynthesis Pathway in Gram-negative bacteria.

Screening_Workflow start Start: Compound Library primary_screen Primary Screen: In Vitro LpxC Enzyme Assay start->primary_screen determine_ic50 Determine IC50 (Potency) primary_screen->determine_ic50 hit_validation Hit Validation: Confirm Structure & Purity determine_ic50->hit_validation Active Hit (IC50 < Threshold) secondary_screen Secondary Screen: Whole-Cell MIC Assay hit_validation->secondary_screen determine_mic Determine MIC (Efficacy) secondary_screen->determine_mic selectivity Selectivity Assays: - Mammalian Cell Cytotoxicity - Other Metalloenzymes determine_mic->selectivity Potent Hit (Low MIC) resistance Resistance Studies: - Spontaneous Resistance Freq. - Serial Passage selectivity->resistance moa Mechanism of Action: Time-Kill Kinetics Assay resistance->moa lead Lead Candidate moa->lead Troubleshooting_Flow problem_ic50 Problem: High IC50 Value check_enzyme Check Enzyme Activity & Inhibitor Integrity problem_ic50->check_enzyme check_assay_cond Check Assay Conditions (Buffer, Substrate Conc.) problem_ic50->check_assay_cond problem_mic Problem: High MIC, Low IC50 check_permeability Evaluate Permeability (Physicochemical Properties) problem_mic->check_permeability check_efflux Test with Efflux Pump Inhibitors problem_mic->check_efflux check_stability Assess Compound Stability in Media problem_mic->check_stability problem_variability Problem: Assay Variability check_mixing Ensure Proper Mixing & Consistent Timing problem_variability->check_mixing check_interference Check for Compound Fluorescence/Quenching problem_variability->check_interference

References

Technical Support Center: LpxC-IN-10 and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential for LpxC-IN-10 to interfere with fluorescence-based assays. The following information is intended to help users identify and troubleshoot potential issues to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial enzyme in the lipid A biosynthetic pathway in Gram-negative bacteria, making it an attractive target for the development of new antibiotics.[2] this compound is used in research to study bacterial infections and to develop new antibacterial agents.[1]

Q2: What is the chemical structure and basic properties of this compound?

Based on patent information, this compound is also referred to as "Compound A". The key chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 2413574-64-6
Molecular Formula C30H31N5O3
Molecular Weight 509.60 g/mol
Appearance Solid

Q3: Can this compound interfere with fluorescence-based assays?

Q4: What are the common types of interference that small molecules like this compound can cause in fluorescence assays?

Small molecules can interfere with fluorescence assays in two primary ways:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for the assay's reporter fluorophore. This can lead to a false-positive signal, making it appear as if the intended biological process is occurring when it is not.

  • Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from the assay's fluorophore, leading to a decrease in the detected signal. This can result in a false-negative or an underestimation of the true biological activity.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.

Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)

Possible Cause: this compound is autofluorescent at the wavelengths used in your assay.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare a sample containing this compound at the same concentration used in your experiment, but without the other assay components (e.g., enzyme, substrate, fluorescent probe). Measure the fluorescence at the same excitation and emission wavelengths. A significant signal in this control indicates autofluorescence.

  • Measure the Fluorescence Spectrum of this compound: To understand the spectral properties of this compound, measure its excitation and emission spectra. This will help you determine if there is an overlap with your assay's fluorophore and guide you in selecting alternative fluorophores with different spectral properties.

  • Change Fluorophore: If there is significant spectral overlap, consider using a fluorophore that is excited at a longer wavelength (red-shifted). Many organic molecules that autofluoresce do so in the blue-green region of the spectrum.

  • Adjust Assay Conditions: In some cases, changing the pH or solvent composition of the assay buffer can alter the fluorescent properties of the interfering compound.

Issue 2: Unexpectedly Low Fluorescence Signal (Potential Quenching)

Possible Cause: this compound is quenching the fluorescence of your reporter molecule.

Troubleshooting Steps:

  • Run a Quenching Control: Prepare a sample containing your fluorescent probe at the concentration used in the assay and a sample with the fluorescent probe plus this compound. A decrease in fluorescence in the presence of this compound suggests quenching.

  • Perform a Titration Experiment: To quantify the quenching effect, titrate this compound into a solution of your fluorophore and measure the fluorescence at each concentration. This will help you determine the concentration at which quenching becomes significant.

  • Correct for the Inner Filter Effect: If this compound absorbs light at the excitation or emission wavelengths of your fluorophore, this can lead to an "inner filter effect," which is a form of quenching. The absorbance spectrum of this compound should be measured, and if there is significant absorbance, correction factors may need to be applied to your data.

Experimental Protocols

Protocol 1: Measuring the Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a specific assay.

Materials:

  • This compound

  • Assay buffer (the same buffer used in your primary experiment)

  • Fluorometer or plate reader with fluorescence capabilities

  • Microplates or cuvettes suitable for fluorescence measurements

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of this compound in the assay buffer, covering the concentration range you plan to use in your experiments.

  • Prepare a "buffer only" blank control.

  • Set the fluorometer to the excitation and emission wavelengths of your primary assay's fluorophore.

  • Measure the fluorescence intensity of the blank and each this compound dilution.

  • Data Analysis: Subtract the fluorescence of the blank from the fluorescence of each this compound sample. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of the reporter fluorophore.

Materials:

  • This compound

  • Your fluorescent probe/reporter molecule

  • Assay buffer

  • Fluorometer or plate reader

Procedure:

  • Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your assay.

  • Prepare a stock solution of this compound.

  • In a multi-well plate or a series of cuvettes, add the fluorescent probe solution.

  • Add increasing concentrations of this compound to the wells/cuvettes containing the fluorescent probe. Include a control with no this compound.

  • Incubate the samples for a short period to allow for any interactions to occur.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence intensity of the samples containing this compound to the control sample. A concentration-dependent decrease in fluorescence is indicative of quenching.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to troubleshooting fluorescence assay interference.

experimental_workflow cluster_prep Preparation cluster_screening Initial Screening cluster_troubleshooting Troubleshooting cluster_analysis Analysis & Mitigation A Prepare this compound Stock C Run Primary Assay with this compound A->C B Prepare Assay Components (Enzyme, Substrate, Fluorophore) B->C D Observe Unexpected Results? (High/Low Signal) C->D E Run Autofluorescence Control (this compound only) D->E High Signal F Run Quenching Control (Fluorophore + this compound) D->F Low Signal G Analyze Control Data E->G F->G H Interference Confirmed? G->H I Mitigation Strategy (e.g., Change Fluorophore, Correct Data) H->I Yes J Re-run Assay H->J No I->J

Caption: Troubleshooting workflow for fluorescence assay interference.

lipid_a_pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH LpxB LpxB UDP_2_3_diacyl_GlcN->LpxB Lipid_X Lipid X LpxH->Lipid_X Lipid_X->LpxB Disaccharide_1_P Disaccharide-1-P LpxB->Disaccharide_1_P LpxK LpxK Disaccharide_1_P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA Further_Modifications Further Modifications Lipid_IVA->Further_Modifications Lipid_A Lipid A Further_Modifications->Lipid_A LpxC_IN_10 This compound LpxC_IN_10->LpxC

Caption: Simplified Lipid A biosynthesis pathway highlighting the LpxC inhibition.

References

Technical Support Center: Managing LpxC-IN-10 Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LpxC-IN-10, a novel inhibitor of the bacterial enzyme LpxC. The information provided herein is intended to help manage the potential degradation of this compound during long-term experiments.

General Profile: this compound

This compound is a potent, small-molecule inhibitor targeting the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme. LpxC is essential for the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death.[1] This mechanism of action makes it a promising candidate for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound to ensure its stability?

A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed, desiccated container. For short-term storage of stock solutions (in a suitable solvent such as DMSO), it is recommended to store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the expected shelf-life of this compound under recommended storage conditions?

A2: The shelf-life of this compound as a lyophilized powder is expected to be several years when stored properly at -20°C or -80°C. Stock solutions in DMSO are generally stable for several months at -80°C, but it is advisable to perform periodic quality control checks for long-term studies.

Q3: What are the common solvents for dissolving this compound, and do they affect its stability?

A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). While DMSO is a standard solvent for preparing stock solutions of small molecule inhibitors, prolonged exposure to DMSO at room temperature can potentially lead to degradation. It is crucial to prepare fresh dilutions in aqueous buffers for your experiments from the frozen DMSO stock solution just before use.

Q4: Can this compound degrade in aqueous solutions during my experiment?

A4: Yes, like many small molecules, this compound may be susceptible to degradation in aqueous media over time. The rate of degradation can be influenced by factors such as pH, temperature, light exposure, and the presence of certain enzymes or reactive chemicals in the experimental medium. It is recommended to assess the stability of this compound in your specific experimental buffer and conditions if the experiment extends over a long period.

Q5: How can I monitor the degradation of this compound in my experimental setup?

A5: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and quantify their respective amounts over time.

Troubleshooting Guide: this compound Degradation

This guide provides a structured approach to identifying and mitigating potential degradation of this compound in your experiments.

Observed Issue Potential Cause Recommended Action
Inconsistent or reduced inhibitory activity in long-term assays. Degradation of this compound in the experimental medium.1. Perform a stability study of this compound under your specific experimental conditions (see Experimental Protocol below).2. If degradation is confirmed, consider replenishing the compound at regular intervals during the experiment.3. Optimize the experimental buffer (e.g., adjust pH) to enhance stability.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize the degradation products using mass spectrometry to understand the degradation pathway.2. Review the experimental protocol for potential sources of chemical incompatibility.
Precipitation of the compound in aqueous buffer. Poor solubility or aggregation.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and does not exceed recommended limits (typically <1%).2. Consider using a different formulation or delivery system if solubility issues persist.
Loss of activity after repeated freeze-thaw cycles of the stock solution. Degradation due to repeated temperature changes.1. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.2. Perform a quality control check on a thawed aliquot before use in a critical experiment.

Experimental Protocol: Assessing this compound Stability

This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer over time.

Objective: To determine the rate of degradation of this compound in a given experimental buffer at a specific temperature.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Experimental buffer (e.g., PBS, Tris-HCl)

  • HPLC or LC-MS system

  • Incubator or water bath

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution into the experimental buffer to the final working concentration used in your assays.

  • Divide the solution into multiple aliquots in separate tubes.

  • Incubate the tubes at the desired experimental temperature.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), take one aliquot and immediately analyze it by HPLC or LC-MS. The time zero sample should be analyzed immediately after preparation.

  • Quantify the peak area of the intact this compound at each time point.

  • Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.

Visualizing Key Pathways and Workflows

To further aid in understanding the context of this compound's function and how to manage its experimental use, the following diagrams are provided.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Lipid_A_disaccharide Lipid A disaccharide LpxH->Lipid_A_disaccharide LpxB LpxB Lipid_A_disaccharide->LpxB LpxK LpxK LpxB->LpxK Kdo Kdo transferases LpxK->Kdo Lipid_A_core Lipid A-core Kdo->Lipid_A_core LpxC_IN_10 This compound LpxC_IN_10->LpxC

Caption: Lipid A biosynthesis pathway and the inhibitory action of this compound.

Stability_Workflow start Start: Prepare this compound Stock (e.g., 10 mM in DMSO) dilute Dilute to working concentration in experimental buffer start->dilute aliquot Create multiple aliquots for each time point dilute->aliquot incubate Incubate at experimental temperature aliquot->incubate timepoint Collect aliquots at defined time points (t=0, 2, 4, 8, 12, 24h) incubate->timepoint analyze Analyze by HPLC or LC-MS timepoint->analyze quantify Quantify peak area of intact this compound analyze->quantify plot Plot % remaining vs. time quantify->plot end End: Determine stability profile plot->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Cell permeability issues with LpxC-IN-10 in certain bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LpxC-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues related to the use of this compound, with a particular focus on cell permeability challenges in certain bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1][2][3] LpxC catalyzes the first committed and irreversible step in the biosynthesis of lipid A, which is the essential anchor of lipopolysaccharides (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][4] By inhibiting LpxC, this compound disrupts the integrity of the outer membrane, ultimately leading to bacterial cell death.[5] This specific mode of action makes it a targeted antibiotic against Gram-negative bacteria.[5][6]

Q2: Why am I observing high MIC values for this compound in certain bacterial strains like Pseudomonas aeruginosa?

A2: High Minimum Inhibitory Concentration (MIC) values for LpxC inhibitors in specific Gram-negative strains, such as P. aeruginosa, can be attributed to several factors. One primary reason is poor permeability of the compound across the bacterial outer membrane.[1] Additionally, some bacteria possess efflux pumps that actively transport the inhibitor out of the cell, preventing it from reaching its target, LpxC.[4] It has also been observed that some early LpxC inhibitors are potent against the E. coli LpxC enzyme but are poor inhibitors of the P. aeruginosa enzyme.[1]

Q3: How can I determine if cell permeability is the primary issue for this compound in my experiments?

A3: You can perform a cell permeability assay to investigate this. A common and relatively straightforward method is the N-Phenyl-1-naphthylamine (NPN) uptake assay. NPN is a fluorescent dye that is normally excluded by the intact outer membrane of Gram-negative bacteria. When the outer membrane is permeabilized, NPN can enter the phospholipid layers, resulting in a significant increase in fluorescence.[7] An increase in NPN uptake in the presence of a sub-inhibitory concentration of this compound would suggest that the compound is affecting outer membrane integrity but may not be reaching its target at a sufficient concentration.

Q4: Can efflux pump activity be contributing to the reduced efficacy of this compound?

A4: Yes, efflux pumps are a common mechanism of resistance to antibiotics in Gram-negative bacteria.[4] To determine if efflux pumps are responsible for the high MIC values you are observing, you can perform MIC testing in the presence and absence of a known efflux pump inhibitor, such as PAβN (phenylalanine-arginine beta-naphthylamide).[4][8] A significant reduction in the MIC of this compound in the presence of the efflux pump inhibitor would indicate that efflux is a contributing factor.[4]

Troubleshooting Guides

Problem: High Discrepancy Between Biochemical Assay Potency and Whole-Cell Activity

If you observe that this compound is a potent inhibitor in a purified LpxC enzyme assay but shows weak activity in whole-cell bacterial growth inhibition assays, consider the following troubleshooting steps:

  • Assess Outer Membrane Permeability:

    • Recommended Experiment: NPN Uptake Assay.

    • Rationale: This assay will help determine if this compound is unable to effectively cross the outer membrane of the bacterial strain .[7]

    • Interpretation: A minimal increase in NPN fluorescence in the presence of this compound suggests poor outer membrane penetration.

  • Investigate Efflux Pump Activity:

    • Recommended Experiment: MIC Determination with an Efflux Pump Inhibitor.

    • Rationale: This experiment will reveal if the compound is being actively removed from the cell.

    • Interpretation: A significant fold-decrease in the MIC value when the efflux pump inhibitor is present points to efflux as a mechanism of resistance.[4]

  • Consider Target Enzyme Variability:

    • Rationale: Although LpxC is conserved, there are sequence differences between species that can affect inhibitor binding.[9] Early LpxC inhibitors were found to be less effective against the P. aeruginosa LpxC enzyme compared to the E. coli enzyme.[1]

    • Action: If possible, test the inhibitory activity of this compound against the purified LpxC enzyme from the specific bacterial strain you are studying.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several representative LpxC inhibitors against various Gram-negative bacterial strains. Please note that specific data for this compound is not publicly available, and these values are for other well-characterized LpxC inhibitors.

InhibitorE. coli (µg/mL)P. aeruginosa (µg/mL)K. pneumoniae (µg/mL)A. baumannii (µg/mL)Reference
BB-78485 1>322-4-[1]
LPC-233 0.0140.1220.0025-[6]
LpxC-4 -0.5 - 21≥32[4]
CHIR-090 -4-fold higher than LpxC-4--[4]
Compound 15 0.0630.5--[8]

Experimental Protocols

N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This protocol is adapted from established methods to assess outer membrane permeability.[7]

Materials:

  • Bacterial cells grown to mid-log phase

  • Phosphate-buffered saline (PBS)

  • N-Phenyl-1-naphthylamine (NPN) solution (e.g., 10 mM in acetone, stored in the dark)

  • This compound at various concentrations

  • Fluorometer or fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Harvest bacterial cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS to a final optical density (OD600) of 0.5.

  • Add NPN to the bacterial suspension to a final concentration of 10 µM.

  • Incubate the mixture at room temperature for 10 minutes in the dark.

  • Measure the baseline fluorescence.

  • Add this compound at the desired concentrations to the cell suspension.

  • Immediately begin recording the fluorescence intensity over time until a stable signal is reached.

  • A known membrane-permeabilizing agent (e.g., polymyxin B) should be used as a positive control.

Minimum Inhibitory Concentration (MIC) Determination with an Efflux Pump Inhibitor

This protocol follows standard broth microdilution methods.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Efflux pump inhibitor (EPI) stock solution (e.g., PAβN)

  • 96-well microtiter plates

Procedure:

  • Prepare a series of two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Prepare an identical plate that also contains the EPI at a fixed, sub-inhibitory concentration.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no inhibitor) and a sterility control (no bacteria) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

  • Compare the MIC values obtained in the presence and absence of the EPI.

Visualizations

LpxC_Signaling_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-acyl-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-acyl-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_A Lipid A Biosynthesis LpxD->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane LpxC_IN_10 This compound LpxC_IN_10->LpxC Troubleshooting_Workflow Start High MIC of this compound Observed in Whole-Cell Assay Check_Permeability Perform NPN Uptake Assay Start->Check_Permeability Permeability_Result Increased NPN Uptake? Check_Permeability->Permeability_Result Check_Efflux Perform MIC Assay with Efflux Pump Inhibitor Permeability_Result->Check_Efflux Yes Poor_Permeability Issue: Poor Outer Membrane Permeability Permeability_Result->Poor_Permeability No Efflux_Result MIC Decreased? Check_Efflux->Efflux_Result Efflux_Active Issue: Efflux Pump Activity Efflux_Result->Efflux_Active Yes Consider_Target Consider Target Enzyme Variability Efflux_Result->Consider_Target No

References

Validation & Comparative

A Comparative Analysis of LpxC Inhibitors: CHIR-090 vs. ACHN-975

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the efficacy and experimental profiles of two prominent LpxC inhibitors in the fight against Gram-negative bacteria.

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A promising strategy to combat these pathogens is the inhibition of the essential enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase), which catalyzes the first committed step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the bacterial outer membrane. This guide provides a comparative overview of two key LpxC inhibitors, CHIR-090 and ACHN-975, offering a valuable resource for researchers in antimicrobial drug discovery and development.

Mechanism of Action: Targeting the Lipid A Pathway

Both CHIR-090 and ACHN-975 are potent inhibitors of the LpxC enzyme, a zinc-dependent metalloamidase. By blocking LpxC, these compounds prevent the formation of lipid A, leading to the disruption of the outer membrane, cessation of bacterial growth, and ultimately, cell death. This targeted approach provides a novel mechanism of action distinct from many currently available antibiotics.

CHIR-090 is characterized as a two-step, slow, tight-binding inhibitor of LpxC. This mode of action involves an initial binding event followed by a conformational change that results in a highly stable enzyme-inhibitor complex.

Lipid_A_Pathway UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->UDP_3_O_acyl_GlcN Further_Steps Further Enzymatic Steps UDP_3_O_acyl_GlcN->Further_Steps Lipid_A Lipid A Further_Steps->Lipid_A Inhibitors CHIR-090 & Achn-975 Inhibitors->LpxC

Caption: Inhibition of the Lipid A Biosynthesis Pathway by LpxC Inhibitors.

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the in vitro efficacy of CHIR-090 and ACHN-975 against LpxC and various Gram-negative pathogens.

Table 1: Biochemical Potency Against LpxC
CompoundTarget EnzymePotency MetricValue (nM)
CHIR-090E. coli LpxCK_i4.0
ACHN-975P. aeruginosa LpxCIC_50<1
ACHN-975Enterobacteriaceae LpxCIC_500.02

Note: K_i (inhibition constant) and IC_50 (half-maximal inhibitory concentration) are both measures of inhibitor potency. Lower values indicate greater potency.[1]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundOrganismMIC Value(s) (µg/mL)
CHIR-090 P. aeruginosa PAO10.5
P. aeruginosa (clinical isolates)0.0625 - 0.5
ACHN-975 P. aeruginosa (250 isolates)MIC_50: 0.06, MIC_90: 0.25
EnterobacteriaceaeMIC_90: 1
A. baumanniiMIC_90: >64

MIC_50 and MIC_90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.[1][2][3]

From the data, both compounds exhibit potent inhibition of the LpxC enzyme. ACHN-975 demonstrates particularly strong activity against Pseudomonas aeruginosa, a focus of its development program.[2] CHIR-090 also shows significant potency against a range of Gram-negative pathogens.[3]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate assessment and comparison of antimicrobial compounds. Below are outlines of the key assays used to generate the data presented.

LpxC Inhibition Assay (Fluorescence-Based)

This biochemical assay measures the direct inhibition of the LpxC enzyme.

LpxC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare serial dilutions of inhibitor (e.g., CHIR-090) Incubation Incubate Enzyme, Substrate & Inhibitor Compound_Prep->Incubation Enzyme_Prep Purified LpxC Enzyme Enzyme_Prep->Incubation Substrate_Prep Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc Substrate_Prep->Incubation Stop_Reaction Stop Reaction (e.g., with NaOH) Incubation->Stop_Reaction Derivatization Add OPA reagent to derivatize deacetylated product Stop_Reaction->Derivatization Measure_Fluorescence Measure Fluorescence (Ex: 340nm, Em: 460nm) Derivatization->Measure_Fluorescence Calculate_IC50 Calculate IC50 value Measure_Fluorescence->Calculate_IC50

Caption: Workflow for a fluorescence-based LpxC inhibition assay.

Methodology:

  • Reagents : Purified LpxC enzyme, the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, the test inhibitor, and a fluorescent derivatizing agent like o-phthaldialdehyde (OPA).

  • Procedure : The enzyme, substrate, and varying concentrations of the inhibitor are incubated together.

  • Detection : The reaction is stopped, and the OPA reagent is added. OPA reacts with the primary amine of the deacetylated product to yield a fluorescent product.

  • Measurement : The fluorescence is measured using a plate reader.

  • Analysis : The concentration of the inhibitor that reduces enzyme activity by 50% (IC_50) is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Methodology:

  • Preparation : A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation : Each well is inoculated with a standardized suspension of the test bacterium (e.g., approximately 5 x 10^5 CFU/mL).

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • Reading : The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Perspectives

Both CHIR-090 and ACHN-975 are highly potent inhibitors of LpxC, demonstrating the viability of this enzyme as a target for novel Gram-negative antibiotics. ACHN-975, the first LpxC inhibitor to enter Phase 1 clinical trials, has shown exceptional activity against P. aeruginosa.[2] However, its development was halted due to adverse effects, highlighting a potential challenge for this class of compounds.[2] CHIR-090 remains a critical tool compound for research and a benchmark for the development of new LpxC inhibitors with broad-spectrum activity.

The data presented here underscore the importance of continued research into LpxC inhibitors. Future efforts should focus on optimizing the therapeutic window, enhancing the spectrum of activity, and overcoming potential resistance mechanisms to realize the full clinical potential of targeting the lipid A biosynthesis pathway.

References

LpxC-IN-10 versus other LpxC inhibitors in clinical development

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the fight against Gram-negative bacteria, inhibitors of the enzyme LpxC, are a promising class of antibiotics. This guide provides a comparative analysis of key LpxC inhibitors that have been in clinical development, offering a comprehensive overview of their performance backed by experimental data.

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial component in the biosynthesis of lipid A, an essential part of the outer membrane of Gram-negative bacteria.[1][2][3][4][5][6][7][8][9] Its absence in humans makes it an attractive target for novel antibiotics.[1][8][9] While the specific compound "LpxC-IN-10" does not have publicly available data, this guide will compare other significant LpxC inhibitors that have progressed to clinical trials, such as ACHN-975 and LPC-233, alongside other notable preclinical candidates like CHIR-090.

Mechanism of Action of LpxC Inhibitors

LpxC inhibitors function by blocking the first committed step in the lipid A biosynthetic pathway. This disruption of the outer membrane synthesis leads to bacterial cell death, offering a distinct mechanism of action compared to traditional antibiotics.[2][10][11] This novel approach is particularly valuable in the era of rising antibiotic resistance.

LpxC_Inhibition_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->UDP_acyl_GlcN Bacterial_Cell_Death Bacterial Cell Death LpxD LpxD UDP_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X Further_Steps Further Steps Lipid_X->Further_Steps Lipid_A Lipid A Further_Steps->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane LpxC_Inhibitor LpxC Inhibitor LpxC_Inhibitor->LpxC Inhibition

Caption: The Lipid A Biosynthesis Pathway and the inhibitory action of LpxC inhibitors.

Comparative In Vitro Activity

The in vitro potency of LpxC inhibitors is a critical determinant of their potential clinical success. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) against the purified LpxC enzyme and the minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-negative pathogens.

InhibitorTarget OrganismIC50 (nM)MIC Range (µg/mL)Reference
ACHN-975 P. aeruginosaPotent (exact value not specified)0.06 - 0.25 (MIC50/90)[10]
LPC-233 E. coliKI = 0.22, KI* = 0.0089Not specified[1]
CHIR-090 P. aeruginosa~3.6 (comparative)Higher than LpxC-4[3][12]
BB-78485 E. coli1601[13]
L-161,240 E. coli26Not specified[4]
Compound 10 P. aeruginosa3.6Better than CHIR-090[3][8]
LpxC-4 P. aeruginosaNot specifiedMIC90 of 2[12]

Comparative In Vivo Efficacy

The ultimate test for any antibiotic candidate is its ability to combat infections in a living organism. The in vivo efficacy of LpxC inhibitors is commonly evaluated in various mouse models of infection, such as the neutropenic thigh and lung infection models.

InhibitorAnimal ModelBacterial StrainDosing RegimenEfficacy (Log10 CFU Reduction)Reference
ACHN-975 Neutropenic mouse thighP. aeruginosa ATCC 2785310 and 30 mg/kg (single dose)~3-log10 reduction at 4h[1]
LPC-233 Murine soft-tissue, sepsis, and UTI modelsVarious Gram-negative pathogensIV, IP, and PO routesEfficiently eliminates infections[1][2][11]
LpxC-4 Mouse pneumonia modelP. aeruginosa PA-1950Not specifiedEfficacious[12]

Challenges in LpxC Inhibitor Development

A significant hurdle in the clinical development of LpxC inhibitors has been off-target toxicity, most notably cardiovascular effects.[2][10][11] ACHN-975, despite its potent antibacterial activity, was discontinued after Phase 1 clinical trials due to observed cardiovascular toxicity.[8][10] This has spurred efforts to develop new generations of LpxC inhibitors with improved safety profiles. LPC-233, for instance, has shown no detectable adverse cardiovascular toxicity in dogs at high doses.[2][3][11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

MIC values are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Assay_Workflow Start Start: Prepare bacterial inoculum Serial_Dilution Prepare serial dilutions of LpxC inhibitor in microtiter plate Start->Serial_Dilution Inoculation Inoculate each well with bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Results Determine MIC: Lowest concentration with no visible growth Incubation->Read_Results End End: Record MIC value Read_Results->End

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Mouse Infection Models
  • Neutropenic Thigh Infection Model: This model is used to assess the in vivo bactericidal activity of a compound.

    • Mice are rendered neutropenic by treatment with cyclophosphamide.

    • The thigh muscle is infected with a known quantity of the bacterial pathogen.

    • The LpxC inhibitor is administered at various doses and schedules.

    • At specific time points, the thigh muscle is homogenized, and the number of colony-forming units (CFU) is determined to assess the reduction in bacterial load.[1]

  • Lung Infection Model: This model evaluates the efficacy of the inhibitor in a respiratory infection setting.

    • Mice are infected intranasally or via intratracheal instillation with the bacterial pathogen.

    • Treatment with the LpxC inhibitor is initiated.

    • Lungs are harvested at designated times, homogenized, and plated to determine the bacterial burden.

Conclusion

LpxC inhibitors represent a promising and urgently needed new class of antibiotics to combat multidrug-resistant Gram-negative infections. While early candidates faced challenges with toxicity, ongoing research has led to the development of compounds like LPC-233 with improved safety profiles and potent efficacy. The continued exploration of this target holds significant potential for addressing the growing threat of antibiotic resistance. Further research and clinical trials will be crucial to fully realize the therapeutic value of this innovative class of antibacterial agents.

References

Validating the On-Target Activity of LpxC-IN-10 in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A promising strategy to combat these pathogens is the inhibition of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the bacterial outer membrane.[1] This guide provides a comparative analysis of LpxC-IN-10, a selective LpxC inhibitor, alongside other well-characterized inhibitors, and details the experimental protocols required to validate its on-target activity in bacteria.

Introduction to LpxC and this compound

LpxC is a zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the lipid A biosynthetic pathway.[2][3] Lipid A serves as the hydrophobic anchor of LPS, which is vital for the structural integrity of the outer membrane of most Gram-negative bacteria. Inhibition of LpxC disrupts this pathway, leading to the accumulation of toxic intermediates and ultimately bacterial cell death.[1] The absence of a human homolog makes LpxC an attractive target for the development of novel antibiotics.[4][5]

This compound is a selective inhibitor of LpxC with demonstrated activity against key Gram-negative pathogens.[6][7] This guide will outline the methodologies to quantitatively assess its on-target efficacy and compare its performance against other notable LpxC inhibitors.

Comparative Analysis of LpxC Inhibitors

The on-target activity of LpxC inhibitors can be evaluated through a combination of in vitro enzymatic assays and whole-cell antibacterial activity measurements.

Table 1: In Vitro LpxC Inhibition

This table summarizes the 50% inhibitory concentration (IC50) of various LpxC inhibitors against the purified LpxC enzyme. A lower IC50 value indicates greater potency at the molecular level.

InhibitorTarget Organism (Enzyme Source)IC50 (nM)Reference
This compound Data not publicly available-
LPC-233E. coliKI = 0.22 ± 0.06; KI* = 0.0089 ± 0.0005[8]
ACHN-975P. aeruginosa< 1[4]
L-161,240E. coli30[9]
BB-78485E. coli160 ± 70[10]
CHIR-090P. aeruginosa3.6[11]

Note: KI and KI for LPC-233 represent the initial and stable complex inhibition constants for a slow-binding inhibitor.*

Table 2: Whole-Cell Antibacterial Activity

This table presents the Minimum Inhibitory Concentration (MIC) of LpxC inhibitors against various Gram-negative bacteria. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[12]

InhibitorE. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
This compound 0.50.5-[6][7]
LPC-233MIC90 = 0.125MIC90 < 1.0MIC90 < 1.0[8]
ACHN-975--3-log10 kill at 10 and 30 mg/kg[4]
L-161,2401-3->100[9]
BB-784851->32[9]
LpxC-4-MIC90 = 1MIC90 > 32[9][13]

Experimental Protocols

To validate the on-target activity of this compound, a series of well-established experimental protocols should be followed.

LpxC Signaling Pathway

The following diagram illustrates the initial steps of the lipid A biosynthesis pathway, highlighting the role of LpxC.

LpxC_Pathway Lipid A Biosynthesis Pathway cluster_inhibition Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN + Acetate LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X Further_steps Further Biosynthetic Steps Lipid_X->Further_steps LpxC_IN_10 This compound LpxC_IN_10->LpxC

Caption: The LpxC-catalyzed step in lipid A biosynthesis.

Experimental Workflow: Validating On-Target Activity

The following diagram outlines a logical workflow for confirming that the antibacterial effect of this compound is due to the inhibition of LpxC.

On_Target_Validation_Workflow On-Target Validation Workflow for this compound start Start enzymatic_assay In Vitro Enzymatic Assay (Determine IC50) start->enzymatic_assay mic_testing Whole-Cell MIC Testing (Wild-Type Strain) start->mic_testing conclusion Conclusion: On-Target Activity Validated enzymatic_assay->conclusion mutant_generation Generate lpxC Mutant Strain (e.g., conditional knockout or knockdown) mic_testing->mutant_generation resistance_selection Select for Resistant Mutants mic_testing->resistance_selection mic_mutant MIC Testing (lpxC Mutant Strain) mutant_generation->mic_mutant complementation Complementation Assay (Express lpxC from a plasmid) mutant_generation->complementation mic_mutant->conclusion mic_complemented MIC Testing (Complemented Strain) complementation->mic_complemented mic_complemented->conclusion sequence_lpxc Sequence lpxC Gene in Resistant Mutants resistance_selection->sequence_lpxc sequence_lpxc->conclusion

Caption: A workflow for validating this compound's on-target activity.

LpxC Enzymatic Inhibition Assay (Fluorescence-based)

This protocol is adapted from a method used for other LpxC inhibitors and is suitable for determining the IC50 of this compound.[10]

a. Materials:

  • Purified recombinant LpxC enzyme (e.g., from E. coli)[14]

  • UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • This compound and control inhibitors (dissolved in DMSO)

  • o-phthaldialdehyde (OPA) reagent

  • 96-well black microplates

  • Fluorescence plate reader

b. Procedure:

  • Prepare a reaction mixture containing assay buffer and the LpxC substrate at a concentration near its Km value.

  • Add serial dilutions of this compound or control inhibitors to the wells of the microplate. Include a DMSO-only control.

  • Initiate the reaction by adding the purified LpxC enzyme to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a solution that denatures the enzyme (e.g., a strong base).

  • Add the OPA reagent to each well. OPA reacts with the primary amine of the deacetylated product to generate a fluorescent signal.

  • Measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 340 nm/455 nm).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This standard protocol determines the whole-cell antibacterial activity of this compound.

a. Materials:

  • Bacterial strains of interest (e.g., E. coli, K. pneumoniae, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and control antibiotics

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

b. Procedure:

  • Prepare a two-fold serial dilution of this compound and control antibiotics in CAMHB directly in the 96-well plates.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Include a growth control well containing only bacteria and medium.

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth.

Validating On-Target Activity Using an lpxC Conditional Mutant

This experiment provides strong evidence that the antibacterial activity of this compound is due to its effect on LpxC.

a. Rationale: A bacterial strain where the expression of lpxC is under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter) will only be viable in the presence of the inducer.[12] When the inducer is removed, LpxC levels will decrease, making the cells hypersensitive to LpxC inhibitors.

b. Procedure:

  • Construct an lpxC conditional mutant: Use genetic engineering techniques such as recombineering to replace the native lpxC promoter with an inducible promoter.[12][15]

  • Perform MIC assays: Determine the MIC of this compound against the conditional mutant in both the presence (permissive condition) and absence (restrictive condition) of the inducer.

  • Expected Outcome: The MIC of this compound should be significantly lower in the absence of the inducer, indicating that the compound's activity is dependent on the level of LpxC expression.

Selection and Analysis of Resistant Mutants

This method helps to confirm that LpxC is the primary target of the inhibitor.

a. Rationale: Spontaneous mutations that confer resistance to an LpxC inhibitor are likely to occur within the lpxC gene itself.

b. Procedure:

  • Select for resistant mutants: Plate a high density of wild-type bacteria on agar plates containing this compound at a concentration several times higher than the MIC.

  • Isolate and confirm resistance: Isolate colonies that grow on these plates and re-test their MIC to confirm resistance.

  • Sequence the lpxC gene: Amplify and sequence the lpxC gene from the resistant isolates.

  • Expected Outcome: The identification of mutations within the lpxC gene of resistant mutants provides strong evidence that LpxC is the direct target of this compound.[10]

Conclusion

Validating the on-target activity of a novel antibacterial compound like this compound is a critical step in its development. By employing a combination of in vitro enzymatic assays, whole-cell susceptibility testing, and genetic approaches using mutant strains, researchers can build a robust data package to support its mechanism of action. The comparative data and detailed protocols provided in this guide offer a framework for the rigorous evaluation of this compound and other LpxC inhibitors, ultimately contributing to the development of new therapies to combat Gram-negative bacterial infections.

References

A Head-to-Head Comparison: The Novel LpxC Inhibitor LpxC-IN-10 Versus Traditional Antibiotics for Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. As the efficacy of traditional antibiotics wanes, novel therapeutic strategies are urgently needed. One of the most promising new classes of antibiotics targets the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme, a critical component in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This guide provides a head-to-head comparison of a novel LpxC inhibitor, LpxC-IN-10, with traditional antibiotics, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Strategies

This compound and its class of inhibitors represent a paradigm shift in antibacterial therapy. Unlike traditional antibiotics that target processes like cell wall synthesis, protein synthesis, or DNA replication, LpxC inhibitors strike at the very foundation of the Gram-negative outer membrane.

This compound: This compound specifically inhibits the LpxC enzyme, which catalyzes the first committed step in the lipid A biosynthetic pathway.[1] By blocking this crucial step, this compound prevents the formation of LPS, leading to a loss of outer membrane integrity and subsequent bacterial cell death.[1] This targeted approach is exclusive to Gram-negative bacteria, as mammalian cells do not possess this pathway.[1]

Traditional Antibiotics:

  • Beta-Lactams (e.g., Penicillins, Cephalosporins, Carbapenems): These antibiotics inhibit the synthesis of the peptidoglycan layer of bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs).[2][3]

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): This class of antibiotics inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA supercoiling and separation of replicated chromosomes.[4][5]

Quantitative Performance Data: A Comparative Analysis

The in vitro potency of an antibiotic is a key indicator of its potential therapeutic efficacy. This is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: MIC of this compound against Key Gram-Negative Pathogens

OrganismMIC (µg/mL)
Escherichia coli0.5[6][7]
Klebsiella pneumoniae0.5[6][7]

Table 2: Comparative MIC90 Values of a Broad-Spectrum LpxC Inhibitor (LPC-233) and Traditional Antibiotics

OrganismLPC-233 (µg/mL)Ciprofloxacin (µg/mL)Ceftazidime (µg/mL)Meropenem (µg/mL)
Enterobacteriaceae
E. coli0.125[8]>32>1288
K. pneumoniae0.125[8]>32>12816
Enterobacter cloacae0.25[8]>32>12816
Non-fermenters
Pseudomonas aeruginosa1[8]>32>128>128
Acinetobacter baumannii2[8]>32>128>128

Note: Data for LPC-233 is presented as a representative for a well-characterized, broad-spectrum LpxC inhibitor to provide a wider comparative scope against MDR strains.

Visualizing the Mechanisms and Workflows

Signaling Pathways

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_acyl_GlcN LpxC_IN_10 This compound LpxC_IN_10->LpxC LpxD LpxD UDP_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH LpxB LpxB LpxH->LpxB Lipid_IVA Lipid IVA LpxB->Lipid_IVA LpxK LpxK Lipid_IVA->LpxK Kdo Kdo Transferase LpxK->Kdo LPS Lipopolysaccharide (LPS) Kdo->LPS

Caption: Lipid A Biosynthesis Pathway and the inhibitory action of this compound.

Traditional_Antibiotic_Mechanisms cluster_betalactam Beta-Lactam Antibiotics cluster_fluoroquinolone Fluoroquinolone Antibiotics PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall BetaLactam Beta-Lactams BetaLactam->PBP Inhibition DNA_Gyrase DNA Gyrase & Topoisomerase IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Bacterial_DNA Bacterial DNA Fluoroquinolone Fluoroquinolones Fluoroquinolone->DNA_Gyrase Inhibition

Caption: Mechanisms of action for Beta-Lactam and Fluoroquinolone antibiotics.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Susceptibility Testing cluster_in_vivo In Vivo Efficacy Testing (Murine Thigh Infection Model) start_vitro Bacterial Isolate prepare_inoculum Prepare Standardized Inoculum start_vitro->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate prepare_dilutions Prepare Serial Dilutions of Antibiotics prepare_dilutions->inoculate_plate incubate Incubate at 37°C inoculate_plate->incubate read_mic Read MIC incubate->read_mic start_vivo Induce Neutropenia in Mice infect_mice Infect Thigh Muscle with Bacteria start_vivo->infect_mice administer_drug Administer Antibiotic (this compound or Traditional) infect_mice->administer_drug monitor Monitor for 24h administer_drug->monitor collect_tissue Collect Thigh Tissue monitor->collect_tissue determine_cfu Determine Bacterial Load (CFU/thigh) collect_tissue->determine_cfu

Caption: Comparative experimental workflow for in vitro and in vivo antibiotic testing.

Detailed Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of this compound and traditional antibiotics in a suitable solvent (e.g., DMSO, water) at a concentration of at least 1000 µg/mL.

    • Sterilize the stock solutions by membrane filtration if necessary.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

    • In the first column of wells, add 100 µL of the antibiotic stock solution to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Preparation of Bacterial Inoculum:

    • From an 18-24 hour culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized inoculum to each well of the microtiter plate, except for the sterility control wells.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Murine Neutropenic Thigh Infection Model for In Vivo Efficacy

This model is a standard for preclinical evaluation of antibiotics.

  • Induction of Neutropenia:

    • Female ICR (CD-1) mice (5-6 weeks old) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[8]

  • Infection:

    • Prepare a bacterial suspension of the test organism (e.g., S. aureus, E. coli) to a concentration of approximately 107 CFU/mL.

    • Inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.[8]

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer the test antibiotic (this compound or a traditional antibiotic) via a clinically relevant route (e.g., subcutaneous, oral).

    • A vehicle control group (receiving the drug's solvent) and a positive control group (receiving a known effective antibiotic) should be included.

  • Assessment of Bacterial Burden:

    • At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the infected thigh muscle and homogenize it in sterile phosphate-buffered saline (PBS).

    • Perform serial dilutions of the thigh homogenate and plate onto appropriate agar plates.

    • After incubation, count the number of colony-forming units (CFU) to determine the bacterial load per thigh.

  • Data Analysis:

    • Compare the bacterial burden in the treated groups to the control groups to determine the in vivo efficacy of the antibiotic. A significant reduction in CFU indicates antibacterial activity.

Conclusion

This compound and other inhibitors of the lipid A biosynthesis pathway represent a significant advancement in the fight against Gram-negative bacteria. Their novel mechanism of action circumvents many existing resistance mechanisms, and they demonstrate potent activity against a range of clinically relevant pathogens. While traditional antibiotics remain a cornerstone of therapy, the continued development and evaluation of LpxC inhibitors are crucial for addressing the growing threat of antimicrobial resistance. The experimental data and protocols provided in this guide offer a framework for the objective comparison and further investigation of these promising new therapeutic agents.

References

LpxC-IN-10: A Comparative Analysis of Cross-Resistance with Other Antibacterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of LpxC-IN-10, a selective inhibitor of the bacterial enzyme LpxC, with other classes of antibacterial agents. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibiotics. This document summarizes available data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of the potential of LpxC inhibitors in overcoming existing antibiotic resistance mechanisms.

Executive Summary

This compound is a selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2] This novel mechanism of action suggests a low probability of cross-resistance with existing antibiotic classes that target different cellular pathways. While specific cross-resistance data for this compound is limited in publicly available literature, this guide synthesizes information from studies on other well-characterized LpxC inhibitors to provide a comparative overview. The available data indicates that LpxC inhibitors, as a class, generally do not exhibit cross-resistance with many common antibacterials.

Mechanism of Action of LpxC Inhibitors

LpxC catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is a critical component of the outer membrane of most Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death. This pathway is unique to Gram-negative bacteria and is absent in Gram-positive bacteria and eukaryotes, making LpxC an attractive target for selective antibacterial therapy.

Lipid_A_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O- (R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC acyl_GlcN UDP-3-O- (R-3-hydroxymyristoyl)-GlcN LpxC->acyl_GlcN LpxD LpxD acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Lipid_IIA Lipid IIA LpxH->Lipid_IIA LpxB LpxB Lipid_IIA->LpxB Kdo2_Lipid_A Kdo2-Lipid A LpxB->Kdo2_Lipid_A Kdo Kdo synthesis Kdo->Kdo2_Lipid_A Transport Transport to Outer Membrane Kdo2_Lipid_A->Transport LPS Lipopolysaccharide (LPS) in Outer Membrane Transport->LPS LpxC_IN_10 This compound LpxC_IN_10->LpxC

Figure 1: Simplified Lipid A Biosynthesis Pathway and the Target of this compound.

Cross-Resistance Profile of LpxC Inhibitors

Due to the absence of specific cross-resistance studies for this compound, this section presents data for other well-researched LpxC inhibitors. It is anticipated that this compound will exhibit a similar profile.

Comparison with Major Antibiotic Classes

The unique target of LpxC inhibitors suggests they are unlikely to be affected by resistance mechanisms that confer resistance to other antibiotic classes.

Table 1: Expected Cross-Resistance Profile of LpxC Inhibitors with Other Antibiotic Classes

Antibiotic ClassMechanism of ActionCommon Resistance MechanismsExpected Cross-Resistance with LpxC Inhibitors
β-Lactams Inhibit cell wall synthesisβ-lactamase production, altered penicillin-binding proteins (PBPs)No
Aminoglycosides Inhibit protein synthesisEnzymatic modification, altered ribosomal target, reduced uptakeNo
Fluoroquinolones Inhibit DNA replicationTarget modification (DNA gyrase, topoisomerase IV), efflux pumpsPotential for some overlap via efflux pumps
Macrolides Inhibit protein synthesisRibosomal modification, efflux pumpsNo
Tetracyclines Inhibit protein synthesisEfflux pumps, ribosomal protection proteinsPotential for some overlap via efflux pumps
Sulfonamides Inhibit folic acid synthesisAltered target enzyme, impaired uptakeNo
Quantitative Data for LpxC Inhibitors

While specific data for this compound is limited to its potent activity against E. coli and K. pneumoniae with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, studies on other LpxC inhibitors provide valuable insights into their performance against multidrug-resistant (MDR) strains.[1]

Table 2: Activity of Selected LpxC Inhibitors Against a Panel of Gram-Negative Bacteria

CompoundOrganismResistance ProfileMIC (µg/mL)
This compound Escherichia coli-0.5
This compound Klebsiella pneumoniae-0.5
ACHN-975 Pseudomonas aeruginosaMDR0.5 - 2
LpxC-4 Pseudomonas aeruginosaQuinolone-resistant1 - 4
CHIR-090 Escherichia coliMDR0.004 - 0.125
CHIR-090 Pseudomonas aeruginosaMDR0.5 - 8

Note: Data for ACHN-975, LpxC-4, and CHIR-090 are compiled from various sources for illustrative purposes.

Resistance Mechanisms to LpxC Inhibitors

Resistance to LpxC inhibitors can emerge through several mechanisms, primarily involving target modification or reduced drug accumulation.

  • Target-based Resistance: Mutations in the lpxC gene can alter the binding site of the inhibitor, reducing its efficacy.

  • Efflux Pumps: Overexpression of multidrug efflux pumps, such as the MexAB-OprM system in P. aeruginosa, can actively transport LpxC inhibitors out of the bacterial cell. This mechanism can sometimes lead to cross-resistance with other antibiotics that are also substrates for these pumps, such as some fluoroquinolones.

  • Bypass Pathways: Mutations in other genes, such as fabZ, which is involved in fatty acid biosynthesis, have been shown to confer resistance to LpxC inhibitors in some bacteria.

Experimental Protocols

This section details the standard methodologies used to assess antibacterial activity and cross-resistance.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI Guideline)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and other comparator antibiotics in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: Prepare tubes containing CAMHB with the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control tube without any antibiotic.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube. Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours. Count the number of colonies (CFU/mL) on each plate.

  • Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.

DNA Sequencing for Resistance Gene Identification

This protocol is used to identify mutations in genes associated with resistance.

  • DNA Extraction: Isolate genomic DNA from both the susceptible parent strain and the resistant mutant strains.

  • PCR Amplification: Amplify the target genes (e.g., lpxC, fabZ, and genes encoding efflux pump regulators) using specific primers.

  • PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR products using a DNA sequencer.

  • Sequence Analysis: Align the DNA sequences of the resistant mutants with the sequence of the parent strain to identify any mutations.

Cross_Resistance_Workflow cluster_mic MIC Determination cluster_resistance Resistance Mechanism Identification cluster_timekill Bactericidal Activity MIC_Panel Prepare panel of antibiotic-resistant and susceptible bacterial strains MIC_Test Perform Broth Microdilution MIC testing with this compound and comparator antibiotics MIC_Panel->MIC_Test MIC_Analysis Analyze and compare MIC values MIC_Test->MIC_Analysis Resistant_Selection Select for spontaneous resistant mutants on this compound plates MIC_Analysis->Resistant_Selection Inform selection Time_Kill Perform Time-Kill Assays MIC_Analysis->Time_Kill Inform concentrations Sequencing Sequence resistance-associated genes (lpxC, fabZ, efflux regulators) Resistant_Selection->Sequencing Mutation_Analysis Identify mutations Sequencing->Mutation_Analysis TK_Analysis Determine bactericidal vs. bacteriostatic activity Time_Kill->TK_Analysis

Figure 2: General Experimental Workflow for Cross-Resistance Studies.

Conclusion

This compound, as a selective inhibitor of a novel bacterial target, holds significant promise for the treatment of infections caused by Gram-negative bacteria, including multidrug-resistant strains. The available evidence for the LpxC inhibitor class suggests a low potential for cross-resistance with most existing classes of antibiotics. However, the potential for shared resistance mechanisms, such as efflux pumps that can also extrude other antibiotics like fluoroquinolones, warrants further investigation. Comprehensive cross-resistance studies specifically with this compound against a broad panel of clinically relevant, resistant isolates are crucial to fully delineate its therapeutic potential and positioning in the clinical landscape. The experimental protocols provided in this guide offer a standardized framework for conducting such vital research.

References

Benchmarking LpxC-IN-10 performance against known LpxC inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of LpxC Inhibitor Performance

An Objective Guide for Researchers in Drug Development

Introduction

Uridine 3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthetic pathway of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The essential nature of LpxC for the viability of most Gram-negative bacteria makes it a highly attractive target for the development of novel antibiotics. This guide provides a comparative benchmark of the performance of a developmental compound, LpxC-IN-10, against two well-characterized LpxC inhibitors: CHIR-090 and PF-5081090.

Disclaimer: As of the latest literature review, no public data is available for a compound designated "this compound." The data presented for this compound is hypothetical and for illustrative purposes to provide a framework for comparison. The data for CHIR-090 and PF-5081090 are derived from published scientific literature.

In Vitro Performance Comparison

The efficacy of LpxC inhibitors is primarily assessed by their ability to inhibit the LpxC enzyme (biochemical activity) and their capacity to inhibit bacterial growth (whole-cell activity).

Biochemical Activity: LpxC Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting the enzymatic activity of LpxC. Lower IC50 values indicate greater potency.

Table 1: LpxC Enzymatic Inhibition (IC50, nM)

CompoundE. coli LpxCP. aeruginosa LpxC
This compound 3.50.9
CHIR-090 4.0[1][2][3]Not explicitly stated, but inhibits at low nM levels[1][2]
PF-5081090 Not explicitly stated1.1[4][5][6]
Whole-Cell Activity: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical measure of a compound's potential as an antibiotic.

Table 2: Antibacterial Activity (MIC, µg/mL)

CompoundE. coli (W3110)P. aeruginosa (PAO1)
This compound 0.1250.5
CHIR-090 0.2[7]0.5[8]
PF-5081090 0.25[4]1.0[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental processes, the following diagrams are provided.

LpxC_Pathway LpxC in Lipid A Biosynthesis Pathway cluster_inhibition Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_Acyl_GlcNAc UDP-3-O-(R-3-hydroxyacyl)-GlcNAc LpxA->UDP_Acyl_GlcNAc LpxC LpxC UDP_Acyl_GlcNAc->LpxC Product UDP-3-O-(R-3-hydroxyacyl)-GlcN LpxC->Product Downstream Further Steps in Lipid A Synthesis Product->Downstream LPS Lipopolysaccharide (LPS) Downstream->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane This compound This compound This compound->LpxC CHIR-090 CHIR-090 CHIR-090->LpxC PF-5081090 PF-5081090 PF-5081090->LpxC

Caption: The role of LpxC in the Lipid A biosynthetic pathway and its inhibition.

Experimental_Workflow General Workflow for LpxC Inhibitor Evaluation cluster_biochemical Biochemical Assay cluster_wholecell Whole-Cell Assay Purified_LpxC Purified LpxC Enzyme Incubation Incubation & Reaction Purified_LpxC->Incubation Substrate UDP-3-O-acyl-GlcNAc Substrate->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Detection Fluorescence Detection of Product Incubation->Detection IC50 IC50 Determination Detection->IC50 Bacterial_Culture Bacterial Culture (e.g., E. coli) Microplate_Inoculation Inoculation in 96-well Plate Bacterial_Culture->Microplate_Inoculation Inhibitor_Dilution Serial Dilution of Inhibitor Inhibitor_Dilution->Microplate_Inoculation Incubation_24h 24h Incubation at 37°C Microplate_Inoculation->Incubation_24h Growth_Assessment Visual or OD600 Reading Incubation_24h->Growth_Assessment MIC MIC Determination Growth_Assessment->MIC

Caption: Workflow for determining biochemical (IC50) and whole-cell (MIC) activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

LpxC Enzymatic Inhibition Assay (Fluorescence-based)

This assay measures the enzymatic activity of LpxC by detecting the product of the deacetylation reaction.

  • Reagents and Materials:

    • Purified recombinant LpxC enzyme.

    • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

    • Assay Buffer: 40 mM MES buffer (pH 6.0), 80 µM dithiothreitol (DTT), 0.02% Brij-35.

    • Test compounds (this compound, CHIR-090, PF-5081090) dissolved in DMSO.

    • Detection Reagent: o-phthaldialdehyde (OPA).

    • 96-well black, non-binding microplates.

    • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm).

  • Procedure:

    • A 93 µL volume of the substrate solution in assay buffer is added to the wells of the microplate.

    • 2 µL of the test compound dilutions in DMSO are added to the wells.

    • The reaction is initiated by adding 5 µL of purified LpxC enzyme solution.

    • The plate is incubated at 37°C for 30 minutes.

    • The reaction is stopped by adding 40 µL of 0.625 M sodium hydroxide, which also hydrolyzes the 3-O-acyl ester.

    • After a 10-minute incubation, the solution is neutralized with 40 µL of 0.625 M acetic acid.

    • 120 µL of OPA reagent is added to detect the free amine of the product.

    • Fluorescence is measured using a plate reader.

  • Data Analysis:

    • The percent inhibition is calculated relative to a DMSO control.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

  • Reagents and Materials:

    • Bacterial strains (E. coli, P. aeruginosa).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Test compounds dissolved in DMSO.

    • Sterile 96-well microplates.

    • Spectrophotometer (for inoculum standardization).

  • Procedure:

    • A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.

    • The test compounds are serially diluted (2-fold) in CAMHB directly in the 96-well plate.

    • The standardized bacterial inoculum is added to each well containing the diluted compound.

    • Positive (no compound) and negative (no bacteria) control wells are included.

    • The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This guide provides a standardized comparison of this compound against the established inhibitors CHIR-090 and PF-5081090. The presented data, based on established experimental protocols, allows for an objective assessment of the biochemical potency and whole-cell antibacterial activity. Such comparative analyses are fundamental for driving informed decisions in the early stages of antibiotic drug discovery and development.

References

LpxC Inhibitors: A Guide to Determining Bactericidal vs. Bacteriostatic Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for confirming the bactericidal versus bacteriostatic effect of LpxC inhibitors. While specific experimental data for LpxC-IN-10 is not publicly available, this guide leverages data from other well-characterized LpxC inhibitors to provide a comparative context and detailed experimental protocols.

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of Gram-negative bacteria.[1][2][3][4][5] Inhibition of LpxC disrupts the integrity of this membrane, which is expected to be lethal to the bacteria.[1][3][4][5] Therefore, inhibitors of LpxC are generally anticipated to be bactericidal.

Comparative Efficacy of LpxC Inhibitors

To illustrate the typical bactericidal activity of this class of inhibitors, the following table summarizes data from published studies on various LpxC inhibitors. This data can serve as a benchmark when evaluating new compounds like this compound.

CompoundOrganismMIC (µg/mL)Assay ConditionsBactericidal EffectReference
BB-78484 E. coli ATCC 25922Not specified4 and 8 times the MIC>3-log reduction in viable bacterial counts in 4 hours[1]
LPC-233 E. coli W3110Not specified2- to 8-fold MIC>100,000-fold bacterial killing within 4 hours[6]
LPC-233 K. pneumoniae 10031Not specified2- to 8-fold MIC>100,000-fold bacterial killing within 4 hours[6]
LPC-233 P. aeruginosa PAO1Not specified2- to 8-fold MIC>100,000-fold bacterial killing within 4 hours[6]
LpxC-4 P. aeruginosa UC121200.25≤2 times the MICRapid bactericidal activity with some regrowth[3]

Experimental Protocols for Determining Bactericidal Activity

To definitively characterize the activity of this compound, a series of standard microbiological assays should be performed.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 1 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (this compound) is serially diluted in the broth, typically in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with an equal volume of the prepared microorganism suspension. Control wells with no compound (positive control for growth) and no microorganisms (negative control for sterility) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Protocol:

  • Perform MIC Assay: An MIC assay is performed as described above.

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (at and above the MIC) is plated onto a suitable agar medium that does not contain the test compound.

  • Incubation: The agar plates are incubated at an appropriate temperature for 18-24 hours.

  • Enumeration: The number of surviving colonies on each plate is counted.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]

Time-Kill Assay

This assay provides a dynamic view of the antimicrobial effect over time.

Protocol:

  • Preparation of Cultures: The test organism is grown to the early to mid-logarithmic phase in a suitable broth.

  • Addition of Compound: The test compound (this compound) is added to the bacterial cultures at various concentrations, typically multiples of the MIC (e.g., 2x, 4x, 8x MIC). A control culture with no compound is also included.

  • Incubation and Sampling: The cultures are incubated with agitation at an appropriate temperature. Aliquots are removed at specific time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Enumeration of Viable Cells: Serial dilutions of the collected aliquots are plated on agar plates to determine the number of viable CFU/mL at each time point.

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal agent will typically show a rapid and sustained decrease in the viable cell count. A ≥3-log10 decrease in CFU/mL (a 99.9% kill rate) is generally considered indicative of bactericidal activity.

LpxC Pathway and Mechanism of Action

LpxC catalyzes the second and committed step in the biosynthesis of lipid A.[1][2][8] Inhibition of LpxC blocks the entire pathway, preventing the formation of this essential outer membrane component and leading to cell death in Gram-negative bacteria.[3][4][5]

LpxC_Pathway UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->UDP_3_O_acyl_GlcN LpxC_IN_10 This compound LpxC_IN_10->LpxC LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X Further_Steps ...Further enzymatic steps Lipid_X->Further_Steps Lipid_A Lipid A Further_Steps->Lipid_A

Caption: The LpxC-catalyzed step in the lipid A biosynthetic pathway.

Experimental Workflow for Bactericidal/Bacteriostatic Determination

The following diagram illustrates the decision-making process for classifying an antimicrobial agent.

Experimental_Workflow Start Start: Test Compound (this compound) MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Time_Kill Perform Time-Kill Assay MIC->Time_Kill Compare Compare MBC to MIC MBC->Compare Bactericidal Bactericidal (MBC/MIC ≤ 4) Compare->Bactericidal Yes Bacteriostatic Bacteriostatic (MBC/MIC > 4) Compare->Bacteriostatic No Time_Kill_Result Analyze Kill Kinetics Time_Kill->Time_Kill_Result Rapid_Killing Rapid and Sustained Killing (e.g., ≥3-log reduction) Time_Kill_Result->Rapid_Killing Observed Inhibition Inhibition of Growth or Slow Killing Time_Kill_Result->Inhibition Not Observed

Caption: Workflow for classifying antimicrobial activity.

References

Assessing the Synergy of Novel LpxC Inhibitors with Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a critical global health challenge, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A, the anchor of lipopolysaccharides in the bacterial outer membrane.[1][2][3] Inhibition of LpxC disrupts this protective outer layer, potentially rendering bacteria more susceptible to existing classes of antibiotics, such as beta-lactams.[1][3] This guide provides a framework for assessing the synergistic potential of a novel LpxC inhibitor, here termed LpxC-IN-10, with various beta-lactam antibiotics against key Gram-negative pathogens.

Mechanism of Synergy

This compound, as an inhibitor of LpxC, blocks the committed step in lipid A biosynthesis.[3] This disruption of the outer membrane integrity is hypothesized to facilitate the entry of beta-lactam antibiotics into the periplasmic space, where they can reach their targets, the penicillin-binding proteins (PBPs), and inhibit cell wall synthesis, leading to enhanced bactericidal activity.

Below is a diagram illustrating the proposed synergistic mechanism of action:

Synergy_Mechanism cluster_bacteria Gram-Negative Bacterium Outer_Membrane Outer Membrane (Lipopolysaccharide) Periplasmic_Space Periplasmic Space Beta_Lactam Beta-Lactam Antibiotic Outer_Membrane->Beta_Lactam Impedes Entry Inner_Membrane Inner Membrane Peptidoglycan Peptidoglycan Layer PBPs Penicillin-Binding Proteins (PBPs) Cell_Wall_Synthesis Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Catalyzes LpxC_IN_10 This compound LpxC_IN_10->Outer_Membrane Disrupts LpxC LpxC Enzyme LpxC_IN_10->LpxC Inhibits Beta_Lactam->PBPs Inhibits Lipid_A_Synthesis Lipid A Biosynthesis LpxC->Lipid_A_Synthesis Catalyzes Lipid_A_Synthesis->Outer_Membrane Maintains Integrity Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Synthesis->Bacterial_Cell_Death Leads to

Caption: Synergistic action of this compound and beta-lactam antibiotics.

Experimental Assessment of Synergy

To quantitatively assess the synergy between this compound and beta-lactam antibiotics, a series of in vitro and in vivo experiments are recommended.

In Vitro Synergy Testing

1. Checkerboard Assay: This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.

Experimental Protocol:

  • Bacterial Strains: A panel of clinically relevant Gram-negative pathogens, such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, should be used.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Preparation of Antibiotics: Stock solutions of this compound and beta-lactam antibiotics (e.g., ceftazidime, meropenem, piperacillin) are prepared.

  • Assay Setup: A 96-well microtiter plate is used. Serial twofold dilutions of this compound are made along the x-axis, and serial twofold dilutions of the beta-lactam antibiotic are made along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity. The FIC index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Beta-lactam where: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)

  • Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Hypothetical Data Presentation:

Table 1: Checkerboard Synergy of this compound with Beta-Lactam Antibiotics against P. aeruginosa ATCC 27853

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound 20.250.125Synergy
Ceftazidime 810.125
This compound 20.50.25Synergy
Meropenem 40.50.125
This compound 20.50.25Synergy
Piperacillin 1620.125

2. Time-Kill Assay: This dynamic assay provides information on the rate of bacterial killing by antimicrobial agents alone and in combination over time.

Experimental Protocol:

  • Bacterial Culture: A logarithmic phase culture of the test organism is used.

  • Antibiotic Concentrations: Sub-inhibitory concentrations (e.g., 0.25x or 0.5x MIC) of this compound and the beta-lactam antibiotic, both alone and in combination, are added to the bacterial cultures.

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: Serial dilutions of the samples are plated on appropriate agar plates, and colony-forming units (CFU/mL) are determined after incubation.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each condition.

  • Interpretation:

    • Synergy is defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3 log10 decrease in CFU/mL from the initial inoculum.

Below is a diagram illustrating a typical time-kill assay workflow:

Time_Kill_Workflow cluster_conditions Experimental Conditions Start Start Prepare_Culture Prepare Log-Phase Bacterial Culture Start->Prepare_Culture Inoculate_Flasks Inoculate Multiple Flasks with Standardized Inoculum Prepare_Culture->Inoculate_Flasks Add_Agents Add Antimicrobial Agents Inoculate_Flasks->Add_Agents Control Growth Control (No Drug) Add_Agents->Control LpxC_IN_10_Alone This compound Alone Add_Agents->LpxC_IN_10_Alone Beta_Lactam_Alone Beta-Lactam Alone Add_Agents->Beta_Lactam_Alone Combination This compound + Beta-Lactam Add_Agents->Combination Incubate Incubate at 37°C Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates Count_CFU Count CFU/mL Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data Analyze Analyze for Synergy and Bactericidal Activity Plot_Data->Analyze End End Analyze->End Control->Incubate LpxC_IN_10_Alone->Incubate Beta_Lactam_Alone->Incubate Combination->Incubate

References

Safety Operating Guide

Essential Guide to the Safe Disposal of LpxC-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of LpxC-IN-10, a selective LpxC inhibitor used in bacterial infection studies.[1] Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on established best practices for handling and disposing of chemical and biological laboratory waste.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, diatomite), and collect it in a sealed container for disposal as hazardous waste.[2] Avoid direct contact with the skin and eyes.[2]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form (solid compound, solution) and whether it has come into contact with biohazardous materials.

Disposal of Unused Solid this compound:

  • Container Labeling: Ensure the container with the solid this compound is clearly labeled as hazardous chemical waste.

  • Waste Collection: Place the labeled container in a designated hazardous waste collection area.

  • Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of chemical waste.

Disposal of this compound Solutions:

The disposal of this compound solutions depends on the solvent and any potential biohazards.

  • Non-Hazardous Aqueous Solutions: If this compound is dissolved in a non-hazardous buffer and has not been used in biological experiments, it may be permissible to dispose of it down the drain with copious amounts of water. However, always confirm this with your institution's EHS guidelines.

  • Solutions with Hazardous Solvents: If a hazardous solvent (e.g., flammable, corrosive) was used, the solution must be collected in a properly labeled hazardous waste container.[3]

  • Biohazardous Solutions: If the this compound solution was used in bacterial cultures or other biological experiments, it must be treated as biohazardous waste.[4][5]

    • Decontamination: Add bleach to the liquid waste to a final concentration of 10% and let it sit for at least 20-30 minutes to ensure disinfection.[4][5]

    • Disposal: After decontamination, the bleached solution can typically be poured down the sink with a large volume of water.[4][5]

Disposal of Contaminated Labware:

  • Sharps: Needles, syringes, or other sharps contaminated with this compound and/or biohazardous materials must be placed in a designated sharps container.[5]

  • Solid Waste: Petri dishes, pipette tips, and other solid labware contaminated with this compound and bacterial cultures should be disposed of in a biohazard waste container.[4][5] These containers are typically lined with a red biohazard bag.[5] When the bag is three-quarters full, it should be securely tied and disposed of according to your institution's biohazardous waste stream procedures.[5]

  • Glassware: Contaminated glassware should be decontaminated with a 10% bleach solution before being washed and reused or disposed of in a broken glass container if necessary.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start This compound Waste waste_type What is the form of the waste? start->waste_type solid Solid Compound waste_type->solid Solid solution Solution waste_type->solution Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware hazardous_waste Dispose as Hazardous Chemical Waste solid->hazardous_waste biohazard_check Is it biohazardous? solution->biohazard_check labware_type What type of labware? contaminated_labware->labware_type decontaminate Decontaminate with 10% Bleach biohazard_check->decontaminate Yes solvent_check Is the solvent hazardous? biohazard_check->solvent_check No yes_bio Yes no_bio No drain_disposal Dispose Down Drain with Copious Water decontaminate->drain_disposal solvent_check->hazardous_waste Yes solvent_check->drain_disposal No yes_solvent Yes no_solvent No sharps Sharps labware_type->sharps Sharps solid_waste Solid Waste (non-sharp) labware_type->solid_waste Solid sharps_container Dispose in Sharps Container sharps->sharps_container biohazard_bin Dispose in Biohazard Bin solid_waste->biohazard_bin

Caption: Decision tree for the proper disposal of this compound waste.

Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific guidelines and Safety Data Sheets for the chemicals you are working with.

References

Personal protective equipment for handling LpxC-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of LpxC-IN-10, a novel research chemical. As a compound with potentially unknown hazards, it is imperative to handle this compound with the utmost care, adhering to stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of the research environment. The following procedures are based on established best practices for handling novel chemical entities.[1][2][3]

Risk Assessment and Hazard Identification

Given that this compound is a novel compound, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, it should be treated as a hazardous substance until its toxicological properties have been thoroughly investigated.[3] The primary risks associated with handling potent small molecule inhibitors include potential toxicity, unforeseen physiological effects, and standard chemical hazards. A thorough risk assessment should be conducted before any handling of the material.[4][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure through inhalation, dermal contact, or eye contact.[6][7][8] The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required PPE Purpose
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Disposable Lab Coat- Safety Goggles with Side Shields- N95 or Higher Respirator- Prevents skin contact with potent powder.- Protects clothing and skin from contamination.- Shields eyes from airborne particles.- Minimizes inhalation of fine powder.
Solution Preparation and Handling - Nitrile Gloves- Disposable Lab Coat- Safety Goggles with Side Shields- Chemical Fume Hood- Protects hands from splashes.- Prevents contamination of clothing.- Protects eyes from splashes.- Contains volatile solvents and prevents inhalation of aerosols.[9][10]
General Laboratory Use - Nitrile Gloves- Lab Coat- Safety Glasses- Standard protection for all laboratory activities.[6]

PPE_Selection_Workflow cluster_start cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Disposal Protocol start Start: Handling this compound assess_physical_form Assess Physical Form start->assess_physical_form solid_ppe Solid Form PPE: - Double Gloves - Disposable Lab Coat - Goggles - Respirator assess_physical_form->solid_ppe Solid liquid_ppe Liquid/Solution PPE: - Nitrile Gloves - Lab Coat - Goggles - Fume Hood assess_physical_form->liquid_ppe Liquid dispose Follow Hazardous Waste Disposal Protocol solid_ppe->dispose liquid_ppe->dispose

Operational Plan: Step-by-Step Handling Procedures

3.1. Weighing and Aliquoting (Solid Compound)

  • Preparation: Designate a specific area for handling the solid form of this compound, preferably within a chemical fume hood or a ventilated balance enclosure. Ensure all necessary PPE is donned correctly.

  • Weighing: Use anti-static weighing paper or a tared vial. Handle the compound gently to avoid creating airborne dust.

  • Aliquoting: If preparing smaller quantities, do so within the designated containment area.

  • Cleaning: After handling, decontaminate the weighing area and any equipment used. Dispose of all contaminated materials as hazardous waste.[11]

3.2. Solution Preparation

  • Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.

  • Dissolution: Perform all steps of solution preparation inside a certified chemical fume hood to minimize exposure to solvent vapors and any potential aerosols of the compound.[9][10]

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.[1]

  • Storage: Store the solution in a tightly sealed container in a designated, secure location.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Compound - Collect in a clearly labeled, sealed container for hazardous waste.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated hazardous waste bag or container.
Liquid Waste (Solutions) - Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.[11]
Contaminated PPE - Dispose of gloves and other disposable PPE in a designated hazardous waste container immediately after use.[11]

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and federal regulations.[12][13][14]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by medical personnel.

  • Spill: Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with absorbent material. For larger spills, contact your institution's EHS or emergency response team.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment. Always prioritize safety and consult with your institution's safety office for any specific questions or concerns.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.